molecular formula C20H32O3 B175566 11S(12R)-EET CAS No. 123931-40-8

11S(12R)-EET

货号: B175566
CAS 编号: 123931-40-8
分子量: 320.5 g/mol
InChI 键: DXOYQVHGIODESM-LZXKBWHHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10-(3-Oct-2-enyloxiran-2-yl)deca-5,8-dienoic acid, more commonly known in research as 11,12-Epoxyeicosa-5,8,14-trienoic acid (11,12-EET), is a key epoxyeicosatrienoic acid (EET) derived from arachidonic acid via the cytochrome P450 (CYP) epoxygenase pathway . This compound functions as a vital autacrine and paracrine signaling mediator in numerous physiological processes . Its primary research value lies in its potent biological activities, including the promotion of vascular relaxation by activating smooth muscle large-conductance Ca2+-activated K+ channels . Furthermore, 11,12-EET is investigated for its significant anti-inflammatory effects on blood vessels and in the kidney, its role in promoting angiogenesis, and its protective properties in ischemic myocardium and brain tissue . During inflammatory events, it is studied alongside prostaglandins for its potential role in cellular recovery, including the refilling of depleted intracellular Ca2+ pools in cultured smooth muscle cells . The levels and activity of this and other EETs in biological systems are primarily regulated by soluble epoxide hydrolase (sEH), which degrades them to dihydroxyeicosatrienoic acids (DHETs) . Research into this compound is essential for understanding vascular biology, inflammation resolution, and developing potential therapeutic strategies for cardiovascular and inflammatory diseases. This product is strictly for Research Use Only (RUO).

属性

CAS 编号

123931-40-8

分子式

C20H32O3

分子量

320.5 g/mol

IUPAC 名称

(5Z,8Z)-10-[(2S,3R)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1

InChI 键

DXOYQVHGIODESM-LZXKBWHHSA-N

手性 SMILES

CCCCC/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\CCCC(=O)O

规范 SMILES

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O

外观

Assay:≥95%A solution in ethanol

其他CAS编号

81276-02-0

物理描述

Solid

同义词

11(12)-epoxy-5Z,8Z,14Z-eicosatrienoic acid
11,12-EET
11,12-epoxy-5,8,14-eicosatrienoic acid
11,12-epoxy-5,8,14-eicosatrienoic acid, (2alpha(5Z,8Z),3alpha(Z))-isomer
11,12-epoxyeicosatrienoic acid
11,12-oxido-5,8,14-eicosatrienoic acid
5,8-decadienoic acid, 10-(3-(2Z)-2-octen-1-yl-2-oxiranyl)-, (5Z,8Z)-

产品来源

United States

Foundational & Exploratory

11S(12R)-EET mechanism of action in endothelial cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of 11,12-EET in Endothelial Cells

Abstract

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 11,12-EET has been extensively studied for its potent effects on the vascular endothelium. This technical guide delineates the intricate mechanism of action of 11,12-EET in endothelial cells, focusing on its signaling pathways, receptor interactions, and downstream physiological effects. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and drug discovery.

Introduction

Endothelial cells form the inner lining of blood vessels and play a crucial role in regulating vascular tone, inflammation, and angiogenesis. The endothelium produces a variety of signaling molecules, including nitric oxide (NO) and prostacyclin, which are critical for maintaining cardiovascular homeostasis. 11,12-EET has emerged as a key endogenous mediator that contributes to endothelial function and cardiovascular protection. Its actions are primarily mediated through the activation of specific signaling cascades that lead to vasodilation, anti-inflammation, and pro-angiogenic effects.

Signaling Pathways of 11,12-EET in Endothelial Cells

The biological effects of 11,12-EET in endothelial cells are initiated by its interaction with cell surface receptors and subsequent activation of downstream signaling pathways. While a specific high-affinity receptor for 11,12-EET has remained elusive for some time, recent evidence points towards the G-protein coupled receptor GPR132 (also known as G2A) as a potential candidate. The activation of these pathways ultimately leads to the production of second messengers and the modulation of ion channel activity.

G-Protein Coupled Receptor (GPCR) Signaling

The primary mechanism of 11,12-EET action involves the activation of a Gs alpha subunit-coupled receptor. This initiates a cascade of events, as depicted in the signaling pathway diagram below.

Gs_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol EET 11,12-EET GPCR GPR132 (G2A) (Gs-coupled) EET->GPCR Binds AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates PI3K PI3K PKA->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates (Ser1177) NO Nitric Oxide (NO) eNOS->NO Produces

Caption: 11,12-EET activates a Gs-coupled receptor, leading to cAMP production and subsequent PKA-mediated activation of the PI3K/Akt pathway, culminating in eNOS phosphorylation and NO production.

Calcium Signaling and BKCa Channel Activation

In addition to the Gs-mediated pathway, 11,12-EET can also induce vasodilation through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, a process initiated in the endothelium. This involves an increase in intracellular calcium concentration ([Ca2+]i) in endothelial cells.

11,12-Epoxyeicosatrienoic Acid: A Technical Guide to its Role in Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families. It plays a crucial role in cardiovascular physiology, exhibiting anti-inflammatory, and vasodilatory properties. A significant body of research has identified 11,12-EET as a potent pro-angiogenic molecule, promoting the formation of new blood vessels. This technical guide provides an in-depth overview of the mechanisms of action of 11,12-EET in angiogenesis, detailing its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the 11,12-EET pathway.

Core Signaling Pathways in 11,12-EET-Mediated Angiogenesis

11,12-EET initiates a cascade of intracellular events that culminate in endothelial cell proliferation, migration, and tube formation – the key processes of angiogenesis. Two primary signaling pathways have been identified: a G-protein coupled receptor-mediated pathway and a phosphoinositide 3-kinase (PI3K)-dependent pathway.

Gs-Protein Coupled Receptor - Protein Kinase A (PKA) Pathway

Studies have shown that the pro-angiogenic effects of 11,12-EET are enantiomer-specific, with the 11(R),12(S)-EET enantiomer being the active form.[1] This enantiomer is proposed to bind to a putative Gs-protein coupled receptor on the surface of endothelial cells.[1] This interaction initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1] Activated PKA can then phosphorylate downstream targets, including the transient receptor potential cation channel subfamily C member 6 (TRPC6), leading to its translocation and contributing to the angiogenic response.[1]

Gs_PKA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 11_12_EET 11(R),12(S)-EET GPCR Gs-Coupled Receptor (Putative) 11_12_EET->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates TRPC6 TRPC6 Channel Angiogenesis Angiogenesis (Migration, Tube Formation) TRPC6->Angiogenesis PKA PKA cAMP->PKA Activates PKA->TRPC6 Phosphorylates & Translocates PKA->Angiogenesis

Figure 1: 11,12-EET Gs-PKA Signaling Pathway.
PI3K/Akt/eNOS Signaling Pathway

In human endothelial progenitor cells (hEPCs), 11,12-EET has been demonstrated to induce neovasculogenesis through the activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway.[2][3] This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of nitric oxide (NO), which is a critical signaling molecule in angiogenesis.[2][3] Furthermore, this pathway can also activate extracellular signal-regulated kinase 1/2 (ERK1/2), further contributing to the pro-angiogenic effects.[2][3] Downstream of this cascade, 11,12-EET upregulates the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a necessary step for endothelial cell migration and invasion.[2]

PI3K_Akt_Pathway cluster_signaling Intracellular Signaling Cascade cluster_downstream Downstream Effects 11_12_EET 11,12-EET PI3K PI3K 11_12_EET->PI3K Activates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates ERK ERK1/2 Akt->ERK MMPs MMP-2 & MMP-9 Upregulation Akt->MMPs NO Nitric Oxide eNOS->NO Produces Proliferation Cell Proliferation ERK->Proliferation Cell_Migration Cell Migration & Invasion NO->Cell_Migration MMPs->Cell_Migration Tube_Formation Tube Formation Cell_Migration->Tube_Formation Proliferation->Tube_Formation

Figure 2: 11,12-EET PI3K/Akt/eNOS Signaling Pathway.

Quantitative Data on the Pro-Angiogenic Effects of 11,12-EET

The pro-angiogenic activity of 11,12-EET has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Effects of 11,12-EET on Endothelial Cell Function

Cell TypeAssay11,12-EET ConcentrationObserved EffectReference
Primary Human Endothelial CellsScratch-Wound Assay100 nM (±)-11,12-EETSignificant increase in cell migration, comparable to VEGF.[1]
Primary Human Endothelial CellsScratch-Wound Assay30 nM 11(R),12(S)-EETMaximal migratory response.[1]
Primary Human Endothelial CellsTube Formation Assay5 µM (±)-11,12-EET & 11(R),12(S)-EETSignificant induction of endothelial cell tube formation.[1]
Human Endothelial Progenitor Cells (hEPCs)Tube Formation Assay3, 30, and 50 nMDose-dependent increase in neovascularization (1.36, 1.5, and 1.61-fold, respectively).[2]
Human Endothelial Progenitor Cells (hEPCs)Cell Proliferation Assay3, 30, and 50 nMSignificant increase in cell proliferation.[2]
Human Endothelial Progenitor Cells (hEPCs)Cell Migration Assay3, 30, and 50 nMSignificant increase in cell migration.[2]
Human Aortic Endothelial Cells (HAECs)Adhesion Molecule Upregulation0.1 nM (with sEH inhibitor)Reduced cytokine-stimulated upregulation of adhesion molecules.[4]

Table 2: In Vivo Effects of 11,12-EET on Angiogenesis

Animal ModelAssay11,12-EET TreatmentObserved EffectReference
Diabetic MiceWound HealingTopical application every second daySignificantly improved wound closure (day 8.4 vs. day 13). Enhanced VEGF and CD31 expression on day 3.[5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 11,12-EET and angiogenesis.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Tube_Formation_Workflow Start Start Thaw_Matrigel Thaw Matrigel on ice Start->Thaw_Matrigel Coat_Plate Coat wells of a 24-well plate with Matrigel Thaw_Matrigel->Coat_Plate Incubate_Plate Incubate at 37°C for 30 min to solidify Matrigel Coat_Plate->Incubate_Plate Prepare_Cells Prepare endothelial cell suspension in media with or without 11,12-EET Incubate_Plate->Prepare_Cells Seed_Cells Seed cells onto the Matrigel-coated wells Prepare_Cells->Seed_Cells Incubate_Cells Incubate for 4-18 hours at 37°C Seed_Cells->Incubate_Cells Visualize Visualize tube formation using an inverted microscope Incubate_Cells->Visualize Quantify Quantify tube length, number of junctions, and loops Visualize->Quantify End End Quantify->End

Figure 3: Experimental Workflow for Tube Formation Assay.

Materials:

  • Basement membrane extract (e.g., Matrigel)

  • 24-well tissue culture plates

  • Endothelial cells (e.g., primary human endothelial cells, HUVECs, or hEPCs)

  • Endothelial cell growth medium

  • 11,12-EET stock solution (dissolved in a suitable solvent like DMSO)

  • Inverted microscope with a camera

Procedure:

  • Thaw the basement membrane extract on ice overnight.

  • On the day of the experiment, coat the wells of a pre-chilled 24-well plate with the thawed basement membrane extract, ensuring the bottom of each well is completely covered.

  • Incubate the plate at 37°C for at least 30 minutes to allow the matrix to solidify.

  • Harvest endothelial cells and resuspend them in a small volume of growth medium.

  • Prepare the final cell suspension in growth medium containing the desired concentration of 11,12-EET or vehicle control. A typical cell density is 1-2 x 10^5 cells/mL.

  • Gently add the cell suspension to the solidified matrix in each well.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.

  • Monitor the formation of capillary-like structures at regular intervals using an inverted microscope.

  • Capture images of the tube networks and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Scratch-Wound Healing Assay

This assay measures the rate of collective cell migration, mimicking the closure of a wound.

Materials:

  • 24- or 48-well tissue culture plates

  • Endothelial cells

  • Endothelial cell growth medium

  • Sterile p200 pipette tip or a specialized scratch tool

  • Inverted microscope with a camera and live-cell imaging capabilities (optional)

Procedure:

  • Seed endothelial cells in 24- or 48-well plates and grow them to full confluency.

  • Create a "scratch" or cell-free gap in the confluent monolayer using a sterile p200 pipette tip.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

  • Replace the PBS with fresh growth medium containing the desired concentration of 11,12-EET or vehicle control.

  • Place the plate on a microscope stage and capture an initial image of the scratch (time 0).

  • Incubate the plate at 37°C and acquire images of the same field of view at regular intervals (e.g., every 4-6 hours) for up to 24 hours.

  • Quantify cell migration by measuring the width of the scratch at different time points and calculating the percentage of wound closure relative to the initial width.

Western Blotting for Signaling Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of key signaling proteins like Akt, eNOS, and ERK1/2.

Materials:

  • Endothelial cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for phosphorylated and total forms of Akt, eNOS, and ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Culture endothelial cells and treat them with 11,12-EET or vehicle control for the desired time.

  • Lyse the cells in ice-cold lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and detect the signal using an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the protein.

  • Quantify the band intensities using densitometry software.

Conclusion and Future Directions

11,12-EET is a potent endogenous mediator of angiogenesis, acting through distinct signaling pathways to promote endothelial cell proliferation, migration, and the formation of new vascular networks. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers investigating the therapeutic potential of modulating the 11,12-EET pathway. Further research is warranted to fully elucidate the identity of the putative 11,12-EET receptor and to explore the therapeutic applications of stable 11,12-EET analogs or inhibitors of its degradation in pro- and anti-angiogenic therapies. The development of such targeted therapies could have significant implications for a range of diseases, from ischemic cardiovascular conditions to cancer.

References

Methodological & Application

Application Notes and Protocols for Assessing Vasodilation with 11,12(S),12(R)-EET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-Epoxyeicosatrienoic acid (11,12-EET) is a cytochrome P450-derived metabolite of arachidonic acid that functions as a potent vasodilator and an endothelium-derived hyperpolarizing factor (EDHF) in various vascular beds.[1][2] Its role in regulating vascular tone and its potential therapeutic applications in cardiovascular diseases have made it a significant molecule of interest. These application notes provide detailed protocols for assessing the vasodilatory effects of 11,12-EET, focusing on the more biologically active 11(S),12(R)-enantiomer, along with its underlying signaling pathways.

Signaling Pathways of 11,12-EET-Mediated Vasodilation

11,12-EET elicits vasodilation primarily through the hyperpolarization of vascular smooth muscle cells (VSMCs).[1] This is achieved through a complex signaling cascade that can involve both endothelial and direct smooth muscle cell targets.

Endothelium-Dependent and Independent Mechanisms:

While 11,12-EET is an endothelium-derived factor, its vasodilatory action can be independent of the endothelium, directly targeting VSMCs.[3] In many vascular beds, 11,12-EET activates large-conductance calcium-activated potassium (BKCa) channels on VSMCs, leading to potassium efflux, hyperpolarization, and subsequent relaxation.[2][3][4][5][6]

Key Signaling Molecules:

  • G-protein coupled receptor (GPCR): Evidence suggests the involvement of a Gs-coupled receptor that is activated by 11,12-EET.[4][7]

  • Protein Kinase A (PKA): Activation of the Gs-coupled receptor leads to the stimulation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of PKA.[4][7]

  • Protein Phosphatase 2A (PP2A): 11,12-EET has been shown to increase the activity of PP2A, which can dephosphorylate and activate BKCa channels, contributing to vasodilation.[8][9]

  • Transient Receptor Potential Vanilloid 4 (TRPV4) channels: In some vascular beds, the vasodilator response to 11,12-EET involves the activation of TRPV4 channels.[10][11]

Below are diagrams illustrating the proposed signaling pathways.

Gs_PKA_Pathway cluster_EC Vascular Smooth Muscle Cell EET 11,12-EET GPCR Gs-coupled Receptor EET->GPCR binds AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates BKCa BKCa Channel (inactive) PKA->BKCa phosphorylates (activates) BKCa_act BKCa Channel (active) BKCa->BKCa_act K_ion BKCa_act->K_ion K+ efflux Hyperpolarization Hyperpolarization BKCa_act->Hyperpolarization leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation causes

Caption: 11,12-EET signaling via the Gs-PKA pathway in VSMCs.

PP2A_Pathway cluster_VSMC Vascular Smooth Muscle Cell EET 11,12-EET PP2A PP2A EET->PP2A activates BKCa BKCa Channel (inactive) PP2A->BKCa dephosphorylates (activates) BKCa_act BKCa Channel (active) BKCa->BKCa_act K_ion BKCa_act->K_ion K+ efflux Hyperpolarization Hyperpolarization BKCa_act->Hyperpolarization leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation causes

Caption: 11,12-EET signaling via the PP2A pathway in VSMCs.

Quantitative Data on 11,12-EET-Induced Vasodilation

The following table summarizes the potency of 11,12-EET in inducing vasodilation across different vascular beds and species.

SpeciesVascular Bed11,12-EET EnantiomerEC50 (pM)Maximum Dilation (%)Reference
CanineEpicardial Arterioles11(S),12(R)-EET64 ± 37Not Reported[1]
CanineEpicardial Arterioles11(R),12(S)-EET10 ± 10Not Reported[1]
PorcineCoronary Arterioles11(S),12(R)-EET30 ± 8Not Reported[1]
PorcineCoronary Arterioles11(R),12(S)-EET6 ± 3Not Reported[1]
HumanCoronary Arterioles11,12-EET (racemic)Not Reported67 ± 6[5]

Experimental Protocols

Ex Vivo Assessment of Vasodilation using Wire Myography

Wire myography is a standard technique to assess the contractility of isolated small resistance arteries under isometric conditions.[12][13]

Wire_Myography_Workflow Dissection 1. Vessel Dissection Mounting 2. Mounting in Myograph Dissection->Mounting Equilibration 3. Equilibration Mounting->Equilibration Viability 4. Viability & Endothelium Check Equilibration->Viability Preconstriction 5. Pre-constriction Viability->Preconstriction EET_Addition 6. Cumulative Addition of 11,12-EET Preconstriction->EET_Addition Data_Acquisition 7. Data Acquisition & Analysis EET_Addition->Data_Acquisition

References

Preparation and Solubility of 11,12(R)-EET for Bioassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of 11S(12R)-Epoxyeicosatrienoic Acid (11,12-EET) in biological assays. 11,12-EET is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 epoxygenases.[1][2] It is a potent signaling molecule involved in various physiological processes, including vasodilation, angiogenesis, and inflammation, making it a molecule of significant interest in drug development.[3][4][5]

Data Presentation: Solubility and Stability

Proper solubilization and handling of 11,12-EET are critical for obtaining reliable and reproducible results in bioassays. Due to its lipophilic nature, 11,12-EET has limited solubility in aqueous solutions. The following tables summarize the solubility of 11,12-EET in various solvents and provide guidance on the stability of prepared solutions.

Table 1: Solubility of (±)11(12)-EET

SolventApproximate SolubilitySource
Dimethylformamide (DMF)50 mg/mL[6]
Dimethyl sulfoxide (B87167) (DMSO)50 mg/mL[6]
Ethanol (B145695)50 mg/mL[6]
Phosphate-Buffered Saline (PBS), pH 7.21 mg/mL[6]

Table 2: Recommended Storage and Stability of 11,12-EET Solutions

Solution TypeStorage TemperatureStabilityRecommendations
Ethanolic Stock Solution-20°C or -80°C≥ 2 yearsStore in a tightly sealed vial to prevent evaporation.
Aqueous Working Solutions2-8°CNot recommended for more than one dayPrepare fresh for each experiment from the organic stock solution.

Experimental Protocols

Protocol 1: Preparation of 11,12-EET Stock Solution

This protocol describes the preparation of a high-concentration stock solution of 11,12-EET in an organic solvent.

Materials:

  • (±)11(12)-EET (e.g., from Cayman Chemical)

  • Anhydrous ethanol (≥99.5%)

  • Inert gas (e.g., argon or nitrogen)

  • Glass vial with a PTFE-lined cap

Procedure:

  • If the commercially available 11,12-EET is provided as a solution in a solvent (e.g., ethanol), it can be used directly as the stock solution.[6]

  • If 11,12-EET is provided as a neat oil, prepare a stock solution by dissolving it in anhydrous ethanol.

  • To do this, carefully transfer the neat oil to a pre-weighed glass vial.

  • Add the appropriate volume of anhydrous ethanol to achieve the desired concentration (e.g., 1 mg/mL or 10 mg/mL).

  • Purge the vial with an inert gas (argon or nitrogen) before sealing to minimize oxidation.

  • Vortex gently until the solution is clear and homogenous.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solutions for Bioassays

This protocol outlines the preparation of aqueous working solutions of 11,12-EET for direct application in cell-based assays. It is crucial to minimize the concentration of the organic solvent in the final assay medium.

Materials:

  • 11,12-EET stock solution (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile cell culture medium (e.g., DMEM, MEM)

  • Bovine Serum Albumin (BSA), fatty acid-free (optional, for enhancing solubility)

Procedure:

  • On the day of the experiment, retrieve the 11,12-EET stock solution from the freezer and allow it to equilibrate to room temperature.

  • Perform serial dilutions of the stock solution in the appropriate sterile aqueous buffer (e.g., PBS or cell culture medium).

  • Direct Dilution Method:

    • For a final concentration of 1 µM 11,12-EET (MW: 320.5 g/mol ) in 1 mL of culture medium, add a small volume of the stock solution (e.g., 1 µL of a 1 mM stock in ethanol) to the medium.

    • The final concentration of the organic solvent should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular effects.

    • Vortex the solution gently immediately after adding the stock to ensure proper mixing and prevent precipitation.

  • BSA Carrier Method (for enhanced solubility and stability):

    • Prepare a stock solution of fatty acid-free BSA in PBS (e.g., 1%).

    • Add the required volume of the 11,12-EET organic stock solution to the BSA solution.

    • Incubate for 10-15 minutes at room temperature to allow for the formation of the EET-BSA complex.

    • This complex can then be further diluted in the cell culture medium.

  • Always prepare a vehicle control containing the same final concentration of the organic solvent (and BSA, if used) as the 11,12-EET working solutions.

  • Use the freshly prepared aqueous working solutions immediately. Do not store aqueous solutions of 11,12-EET.[7]

Mandatory Visualizations

Signaling Pathways of 11,12-EET

11,12-EET exerts its biological effects through various signaling pathways. A key pathway involves the activation of a Gs protein-coupled receptor, leading to the activation of adenylyl cyclase and protein kinase A (PKA).[4][8] Another important pathway involves the activation of the PI3K/Akt and ERK signaling cascades.[7]

EET_Signaling_Pathway EET 11,12-EET Receptor GPCR (Gs) EET->Receptor binds PI3K PI3K EET->PI3K Gs Gs protein Receptor->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Akt Akt PI3K->Akt activates Gs->AC activates PKA PKA cAMP->PKA activates Transcription Gene Transcription PKA->Transcription ERK ERK1/2 Akt->ERK activates eNOS eNOS Akt->eNOS activates ERK->Transcription

Caption: Signaling pathways activated by 11,12-EET.

Experimental Workflow for Bioassays

A typical workflow for studying the effects of 11,12-EET in a cell-based bioassay is outlined below. This workflow ensures consistency and minimizes variability.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis A Prepare 11,12-EET Stock Solution (Protocol 1) B Prepare Aqueous Working Solutions (Protocol 2) A->B D Treat Cells with 11,12-EET or Vehicle B->D C Seed and Culture Cells C->D E Incubate for Defined Period D->E F Perform Assay Readout (e.g., Migration, Proliferation) E->F G Data Acquisition F->G H Statistical Analysis G->H

Caption: General experimental workflow for 11,12-EET bioassays.

Metabolism of 11,12-EET

11,12-EET is rapidly metabolized in vivo and in many cell types by soluble epoxide hydrolase (sEH) to its less active diol form, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[1][2] This metabolic inactivation is a key consideration in experimental design.

EET_Metabolism AA Arachidonic Acid CYP CYP450 Epoxygenase AA->CYP EET 11,12-EET (Active) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET 11,12-DHET (Less Active) sEH->DHET

Caption: Metabolic pathway of 11,12-EET.

References

High-Purity 11S(12R)-EET: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the use of high-purity 11S(12R)-Epoxyeicosatrienoic acid (EET), a key signaling lipid in cardiovascular and inflammatory pathways. This guide outlines reputable sources for purchasing this compound and offers in-depth methodologies for its application in various experimental settings.

Introduction to 11S(12R)-EET

This compound is a stereoisomer of 11,12-epoxyeicosatrienoic acid, an arachidonic acid metabolite produced by cytochrome P450 (CYP) epoxygenases.[1] It functions as a critical signaling molecule in numerous physiological processes, most notably in the regulation of vascular tone and inflammation. As a potent vasodilator, it plays a crucial role in blood pressure regulation by activating potassium channels on vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1] Furthermore, this compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and modulation of macrophage polarization.

Purchasing High-Purity this compound

Ensuring the quality and purity of this compound is paramount for obtaining reliable and reproducible experimental results. The following suppliers are recognized for providing high-purity lipid compounds for research purposes:

  • Cayman Chemical: A widely cited source for a broad range of lipids, including this compound, offering detailed product specifications and technical support.[1]

  • MedChemExpress: Provides a variety of bioactive compounds, including this compound, often with comprehensive analytical data.

  • Santa Cruz Biotechnology: A supplier of a wide array of biochemicals for research, including various EET isomers.

  • GlpBio: Offers a catalog of signaling molecules and inhibitors for life science research.

  • BioGems: Provides a selection of bioactive lipids and other research reagents.

It is recommended to request a certificate of analysis from the chosen supplier to verify the purity and stereochemistry of the compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various experimental models.

ParameterValueCell/Tissue TypeAssayReference
EC50 (Vasodilation) 20 pMCanine epicardial arteriolesVasodilation Assay[1]
EC50 (Vasodilation) 10 pMPorcine subepicardial arteriolesVasodilation Assay[1]
Effective Concentration 50 nMRat coronary small arterial smooth muscle cellsKCa1.1/BK channel activation[1]
IC50 (VCAM-1 Expression) 20 nMHuman Umbilical Vein Endothelial Cells (HUVECs)Anti-inflammatory Assay
Effective Concentration 1 µMRAW 264.7 MacrophagesInhibition of LPS-induced M1 polarization

Key Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Vasodilation Assay in Isolated Resistance Arteries

This protocol details the measurement of the vasodilatory effects of this compound on pre-constricted small arteries using a wire myograph.

Materials:

  • Isolated resistance arteries (e.g., mesenteric, coronary)

  • Wire myograph system

  • Physiological Salt Solution (PSS), aerated with 95% O2 / 5% CO2

  • Vasoconstrictor agent (e.g., Phenylephrine, U46619)

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Data acquisition system

Procedure:

  • Vessel Preparation: Dissect resistance arteries in cold PSS and mount segments onto the wires of the myograph jaws.

  • Equilibration: Equilibrate the mounted vessels in PSS at 37°C for 30-60 minutes, with periodic adjustments to a normalized resting tension.

  • Viability Check: Assess vessel viability by challenging with a high potassium solution (e.g., 60 mM KCl).

  • Pre-constriction: After a washout period, pre-constrict the arteries with a chosen vasoconstrictor to approximately 80% of their maximal response.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath, allowing the vessel to reach a stable response at each concentration.

  • Data Analysis: Record the changes in tension at each concentration. Express the relaxation as a percentage of the pre-constriction tension and plot the concentration-response curve to determine the EC50 value.

Protocol 2: Patch-Clamp Electrophysiology for KCa Channel Activity

This protocol outlines the whole-cell patch-clamp technique to measure the activation of large-conductance calcium-activated potassium (KCa) channels by this compound in vascular smooth muscle cells.

Materials:

  • Isolated vascular smooth muscle cells

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • This compound solution

Procedure:

  • Cell Preparation: Isolate vascular smooth muscle cells and plate them on glass coverslips.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential of -60 mV. Apply voltage steps to elicit KCa channel currents.

  • Application of this compound: Perfuse the cell with the extracellular solution containing this compound (e.g., 100 nM).

  • Data Acquisition and Analysis: Record the changes in outward K+ currents in response to the voltage steps before and after the application of this compound. Analyze the current-voltage relationship and channel open probability.

Protocol 3: Scratch-Wound Cell Migration Assay

This protocol describes a method to assess the effect of this compound on the migration of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Cell culture plates (e.g., 24-well plates)

  • Cell culture medium

  • Sterile pipette tips (e.g., p200)

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

  • This compound solution

Procedure:

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow them to form a confluent monolayer.

  • Creating the Scratch: Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with fresh medium to remove any detached cells.

  • Treatment: Add fresh medium containing the desired concentration of this compound or a vehicle control to the wells.

  • Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the gap is closed in the control wells.

  • Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software. Calculate the percentage of wound closure over time to determine the rate of cell migration.

Protocol 4: NF-κB Activation Assay in Macrophages

This protocol details a method to measure the inhibitory effect of this compound on NF-κB activation in macrophages, a key indicator of its anti-inflammatory activity.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Cell culture reagents

  • Lipopolysaccharide (LPS)

  • This compound solution

  • Reagents for immunofluorescence or Western blotting to detect the p65 subunit of NF-κB

  • Fluorescence microscope or Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Culture macrophages and pre-treat them with this compound for a specified time (e.g., 1 hour) before stimulating with LPS to induce NF-κB activation.

  • Measurement of NF-κB Nuclear Translocation (Immunofluorescence):

    • Fix and permeabilize the cells.

    • Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.

  • Measurement of IκBα Degradation (Western Blotting):

    • Lyse the cells at different time points after LPS stimulation.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an antibody against IκBα, the inhibitory protein of NF-κB.

    • Analyze the levels of IκBα to assess its degradation, which is an upstream indicator of NF-κB activation.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP Metabolism EET This compound CYP->EET GPCR GPCR EET->GPCR Binds Gs Gs Protein GPCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates KCa KCa Channel PKA->KCa Phosphorylates/ Activates K_efflux K+ Efflux KCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Signaling pathway of this compound-induced vasodilation.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces EET This compound EET->IKK Inhibits

Caption: Anti-inflammatory signaling pathway of this compound in macrophages.

Conclusion

This compound is a valuable research tool for investigating cardiovascular physiology and inflammatory responses. The protocols and information provided in this document are intended to serve as a comprehensive resource for researchers in this field. Adherence to detailed methodologies and the use of high-purity reagents are essential for advancing our understanding of the therapeutic potential of this important signaling molecule.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Working Concentrations of 11(12R)-EET

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11(12R)-EET. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing 11(12R)-epoxyeicosatrienoic acid (11,12-EET) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is 11,12-EET and what is its primary mechanism of action?

A1: 11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid mediator produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] It acts as a signaling molecule in various physiological processes, including regulation of vascular tone, inflammation, and angiogenesis.[1][3][4] A primary mechanism of action involves the activation of G-protein coupled receptors (GPCRs), specifically stimulating the Gs alpha subunit (Gsα).[3][5][6] This activation can lead to downstream effects such as the opening of calcium-activated potassium channels (KCa channels), resulting in cell membrane hyperpolarization and smooth muscle relaxation.[3][5]

Q2: What is the difference between the 11(R),12(S)-EET and 11(S),12(R)-EET enantiomers?

A2: The biological actions of 11,12-EET can be highly specific to its stereochemistry. Studies have shown that the 11(R),12(S)-EET enantiomer is often the more biologically active form. For instance, in human endothelial cells, 11(R),12(S)-EET, but not 11(S),12(R)-EET, was found to induce the translocation of TRPC6 channels, stimulate cell migration, and promote tube formation.[3][4] The differential activity is attributed to specific interactions with its receptor(s).[3]

Q3: How stable is 11,12-EET in experimental systems and how can I improve its stability?

A3: A major challenge in working with 11,12-EET is its rapid metabolism. It is primarily hydrolyzed to the less active 11,12-dihydroxyeicosatrienoic acid (11,12-DHET) by the enzyme soluble epoxide hydrolase (sEH).[1][3][7][8] This enzymatic degradation can significantly reduce the effective concentration of 11,12-EET in your experiments. To improve stability, consider the following:

  • Use of sEH inhibitors: Co-administration of a soluble epoxide hydrolase inhibitor, such as TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea), can prevent the degradation of 11,12-EET and potentiate its effects.[9][10]

  • Fresh Preparation: Prepare 11,12-EET solutions fresh for each experiment to minimize degradation.

  • Appropriate Storage: Store stock solutions of 11,12-EET at -20°C or lower.[11]

Troubleshooting Guide

Problem 1: I am not observing the expected biological effect with 11,12-EET.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration of 11,12-EET is highly dependent on the cell type and the specific biological response being measured.

    • Solution: Perform a dose-response curve to determine the optimal working concentration for your specific experimental model. Concentrations can range from the picomolar (pM) to the micromolar (µM) range. For example, EC50 values for vasodilation of coronary arterioles have been reported in the low pM range.[12] In contrast, effects on NLRP3 inflammasome inhibition in macrophages were observed at 5 µM.[11]

  • Possible Cause 2: Degradation of 11,12-EET. As mentioned in the FAQs, rapid metabolism by sEH can diminish the activity of 11,12-EET.

    • Solution: Include a potent sEH inhibitor in your experimental setup to prevent the breakdown of 11,12-EET.[9][10] Also, ensure that your 11,12-EET stock is not degraded by preparing fresh solutions.

  • Possible Cause 3: Incorrect Enantiomer. The biological activity of 11,12-EET can be stereospecific.

    • Solution: Verify that you are using the correct enantiomer for your intended effect. For many endothelial cell functions, 11(R),12(S)-EET is the more potent form.[3][4] If using a racemic mixture, be aware that the effective concentration of the active enantiomer is halved.

  • Possible Cause 4: Solubility Issues. 11,12-EET is a lipid and may have poor solubility in aqueous media.

    • Solution: Prepare stock solutions in an organic solvent such as ethanol, DMSO, or DMF.[13] For final dilutions in aqueous buffers, ensure thorough mixing and consider the use of a carrier protein like albumin to improve solubility and delivery to cells.[14]

Problem 2: I am observing high variability in my results between experiments.

  • Possible Cause 1: Inconsistent Solution Preparation. The lability of 11,12-EET can lead to variations in the actual concentration if not handled consistently.

    • Solution: Standardize your protocol for preparing and handling 11,12-EET solutions. Always prepare fresh dilutions from a reliable stock solution for each experiment.

  • Possible Cause 2: Cell Passage Number and Condition. The responsiveness of cells to 11,12-EET can change with passage number and overall health.

    • Solution: Use cells within a consistent and low passage number range. Monitor cell viability and morphology to ensure they are healthy before starting your experiment.

Data Presentation

Table 1: Reported Effective Concentrations of 11,12-EET in In Vitro Studies

Biological EffectCell/Tissue TypeEffective Concentration RangeNotes
VasodilationPorcine coronary arteriolesEC50: 6-30 pM[12]Racemic mixture and individual enantiomers showed high potency.
Inhibition of K+ channelsRenal cortical collecting duct100 nM[13]Racemic (±)11(12)-EET was used.
Endothelial Cell MigrationHuman endothelial cellsMaximal response at 30 nM for 11(R),12(S)-EET[3]Racemic mixture required >100 nM for a comparable effect.
Endothelial Tube FormationHuman endothelial cells5 µM[3]11(R),12(S)-EET was effective; 11(S),12(R)-EET was not.
Reduction of Excitatory Postsynaptic CurrentsMouse hippocampal CA1 pyramidal cells2 µM[15][16]Reduced EPSC amplitude by 20%.
Inhibition of NLRP3 InflammasomeMurine macrophages5 µM[11]Depressed NLRP3 protein expression.
Attenuation of TGF-β1 induced fibrosisHuman lung fibroblasts (MRC-5)Not specified, but effective[9][10]Used in conjunction with an sEH inhibitor.

Table 2: Reported Doses of 11,12-EET in In Vivo Studies

Biological EffectAnimal ModelDoseRoute of Administration
Increased Leukocyte AdhesionMouse50 µg/kg per day[13]Not specified
No effect on Cerebral Blood FlowRatContinuous infusion elevating plasma levels ~700-fold above 1.0 nM[14]Infusion via common carotid artery
Improved Wound HealingDiabetic MouseNot specifiedTopical application

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Tube Formation Assay

  • Cell Culture: Culture human endothelial cells (e.g., HUVECs) in appropriate media. Use cells at a low passage number.

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest endothelial cells and resuspend them in serum-free media at a density of 2 x 10^5 cells/mL.

  • Treatment: Prepare fresh dilutions of 11,12-EET (e.g., 11(R),12(S)-EET) and any inhibitors (e.g., sEH inhibitor) in serum-free media.

  • Incubation: Add 100 µL of the cell suspension to each Matrigel-coated well. Then, add 100 µL of the media containing the desired concentration of 11,12-EET. A typical final concentration to test is 5 µM.[3] Include appropriate vehicle controls.

  • Analysis: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor the formation of capillary-like structures (tubes) using a microscope. Quantify tube formation by measuring parameters such as total tube length or number of branch points using imaging software.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol EET 11,12-EET GPCR Gs-coupled Receptor EET->GPCR Binds Gs Gs Protein GPCR->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Produces KCa KCa Channel Hyperpolarization Hyperpolarization & Vasorelaxation KCa->Hyperpolarization K+ efflux leads to Gs->AC Stimulates PKA PKA cAMP->PKA Activates PKA->KCa Phosphorylates & Activates

Caption: Signaling pathway of 11,12-EET leading to vasorelaxation.

G cluster_workflow Troubleshooting Workflow Start No/Low Biological Effect Observed with 11,12-EET Check_Conc Is the concentration optimized? Start->Check_Conc Check_Stability Is 11,12-EET stable in the assay? Check_Conc->Check_Stability Yes Action_DoseResponse Perform a dose-response curve. Check_Conc->Action_DoseResponse No Check_Enantiomer Is the correct enantiomer being used? Check_Stability->Check_Enantiomer Yes Action_sEH_Inhibitor Add an sEH inhibitor. Prepare fresh solutions. Check_Stability->Action_sEH_Inhibitor No Check_Solubility Is 11,12-EET properly solubilized? Check_Enantiomer->Check_Solubility Yes Action_Verify_Enantiomer Verify the stereoisomer's expected activity. Check_Enantiomer->Action_Verify_Enantiomer No Action_Solubilization Use appropriate solvent and/or carrier protein. Check_Solubility->Action_Solubilization No Success Problem Resolved Check_Solubility->Success Yes Action_DoseResponse->Check_Stability Action_sEH_Inhibitor->Check_Enantiomer Action_Verify_Enantiomer->Check_Solubility Action_Solubilization->Success

Caption: Troubleshooting logic for 11,12-EET experiments.

References

addressing inconsistent or variable results with 11S(12R)-EET

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11,12(S)R-epoxyeicosatrienoic acid (11,12-EET). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies encountered during experimentation with this potent signaling lipid.

Frequently Asked Questions (FAQs)

Q1: What is 11,12-EET and what are its primary biological functions?

A1: 11,12-epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases, particularly CYP2J2 and CYP2C isoforms.[1][2] It functions as a signaling molecule involved in various physiological processes, including vasodilation, anti-inflammation, angiogenesis, and cardioprotection.[2][3][4] 11,12-EET exerts its effects by acting as an autocrine and paracrine mediator.[2]

Q2: I am observing highly variable or inconsistent results in my cell-based assays with 11,12-EET. What are the potential causes?

A2: Inconsistent results with 11,12-EET are a common challenge and can stem from several factors:

  • Lipophilicity and Solubility: 11,12-EET is a lipophilic compound, which can make it difficult to achieve a consistent and effective concentration in aqueous cell culture media. It may sequester in tissue preparations or adhere to plasticware, leading to lower-than-expected active concentrations.[5]

  • Rapid Metabolism: In many cell types, 11,12-EET is rapidly metabolized by soluble epoxide hydrolase (sEH) to its less active diol form, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[3][6][7] This rapid conversion can significantly reduce the effective concentration of 11,12-EET over the course of an experiment.

  • Stereoisomer Purity: 11,12-EET exists as two enantiomers: 11(R),12(S)-EET and 11(S),12(R)-EET. The biological activity is often enantiomer-specific, with 11(R),12(S)-EET generally being the more potent form for many endothelial cell responses.[8][9] Using a racemic mixture ((±)-11,12-EET) may introduce variability if the ratio of enantiomers is not consistent or if the less active enantiomer has off-target effects.

  • Storage and Handling: As a lipid, 11,12-EET is susceptible to oxidation. Improper storage or repeated freeze-thaw cycles can lead to degradation and loss of activity.

Q3: How should I properly store and handle 11,12-EET to ensure its stability?

A3: To maintain the integrity of 11,12-EET, it is recommended to store it at -20°C.[4] For long-term storage, temperatures of -80°C are preferable. It is typically shipped on wet ice.[4] Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, it is crucial to use appropriate solvents and ensure complete dissolution.

Q4: What is the role of soluble epoxide hydrolase (sEH) in 11,12-EET signaling, and should I consider inhibiting it?

A4: Soluble epoxide hydrolase (sEH) is the primary enzyme responsible for the degradation of 11,12-EET to 11,12-DHET, which is generally less biologically active.[3][7] The activity of sEH can significantly impact the duration and intensity of 11,12-EET signaling. In experimental systems with high sEH activity, the effects of exogenously applied 11,12-EET may be blunted. To potentiate the effects of 11,12-EET, consider co-treatment with a specific sEH inhibitor, such as TPPU or t-AUCB.[8][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no biological activity observed Degradation of 11,12-EET: Improper storage or handling.Store 11,12-EET at -80°C in aliquots. Avoid repeated freeze-thaw cycles. Protect from light and oxygen.
Rapid Metabolism: High soluble epoxide hydrolase (sEH) activity in the experimental system.Co-administer a potent sEH inhibitor (e.g., TPPU, t-AUCB) to increase the half-life of 11,12-EET.[8][10]
Incorrect Enantiomer: The biological activity of 11,12-EET can be stereospecific.Use the biologically active 11(R),12(S)-EET enantiomer for maximal effect in systems like endothelial cells.[8][9]
Inconsistent results between experiments Poor Solubility: The lipophilic nature of 11,12-EET leads to inconsistent concentrations in aqueous media.Prepare stock solutions in an appropriate organic solvent (e.g., ethanol, DMSO) and then dilute in media containing a carrier like fatty-acid-free BSA. Vortex thoroughly before use.
Cell Passage Number/State: Receptor expression (e.g., GPCRs) can vary with cell passage and confluency.Use cells within a consistent and low passage number range. Standardize cell seeding density and confluency at the time of treatment.
Unexpected off-target effects High Concentrations: Using excessively high concentrations of 11,12-EET may lead to non-specific effects.Perform a dose-response curve to determine the optimal concentration. Effective concentrations are often in the nanomolar to low micromolar range.[3][11]
Metabolite Activity: The diol metabolite, 11,12-DHET, may have its own biological activities.Be aware that 11,12-DHET can sometimes have biological effects, although they are often different from or less potent than 11,12-EET.[12]

Experimental Protocols

General Workflow for Cell-Based Assays

G cluster_prep Preparation cluster_treat Treatment cluster_incubate Incubation cluster_analysis Analysis prep_reagent Prepare 11,12-EET Stock (e.g., in ethanol) prep_media Prepare Treatment Media (with or without sEH inhibitor) prep_reagent->prep_media prep_cells Seed Cells and Culture (to desired confluency) treat Treat Cells with 11,12-EET prep_cells->treat prep_media->treat incubate Incubate for Defined Period treat->incubate analysis Perform Downstream Analysis (e.g., Western Blot, Migration Assay) incubate->analysis

Caption: A general experimental workflow for cell-based assays using 11,12-EET.

Western Blotting for Signaling Pathway Activation
  • Cell Culture and Treatment:

    • Seed human endothelial progenitor cells (hEPCs) or other relevant cell types in 6-well plates.

    • Grow cells to 80-90% confluency.

    • Starve cells in serum-free media for 4-6 hours prior to treatment.

    • Prepare working solutions of 11,12-EET (e.g., 1 µM) in serum-free media.

    • Treat cells with 11,12-EET or vehicle control for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells, transfer to microcentrifuge tubes, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins of interest (e.g., Akt, eNOS, ERK1/2) overnight at 4°C.[1]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

11,12-EET Signaling in Endothelial Cells

G EET 11(R),12(S)-EET GPCR Gs-coupled Receptor EET->GPCR Gs Gαs GPCR->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PI3K PI3K PKA->PI3K ERK ERK1/2 PKA->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis Akt->Angiogenesis Vasodilation Vasodilation eNOS->Vasodilation Migration Cell Migration ERK->Migration Migration->Angiogenesis

Caption: Simplified signaling pathway of 11,12-EET in endothelial cells.[1][3][8][9]

11,12-EET Metabolism

G AA Arachidonic Acid CYP CYP450 Epoxygenase AA->CYP EET 11,12-EET CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET 11,12-DHET (less active) sEH->DHET

Caption: The metabolic conversion of 11,12-EET to 11,12-DHET by sEH.[3][7]

Quantitative Data Summary

Parameter Value Experimental System Reference
Effective Concentration for KCa channel activation 1-100 nMSmooth muscle cells of small bovine coronary arteries[11]
IC50 for inhibition of TNF-α induced VCAM-1 expression 20 nMHuman aortic endothelial cells[13]
Concentration for TRPC6 translocation 1 µMPrimary human endothelial cells[8]
Concentration for inhibition of COX-2 activity IC50 of 6.43 ± 1.58 µMIn vitro enzyme assay[14]
Concentration for reduction of excitatory postsynaptic currents 2 µMMouse hippocampal slices[5]

References

selecting appropriate vehicle controls for 11S(12R)-EET

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11S(12R)-epoxyeicosatrienoic acid (11,12-EET). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this lipid signaling molecule in experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is 11,12-EET and what is its primary biological function?

A1: 11,12-EET is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases. It functions as a crucial signaling molecule in various physiological processes, most notably in the regulation of vascular tone and angiogenesis. The 11(R),12(S)-enantiomer is recognized as the more biologically potent form.

Q2: How should I store 11,12-EET?

A2: 11,12-EET is typically supplied in a solvent such as ethanol (B145695) and should be stored at -20°C for long-term stability, which can be up to two years. Avoid repeated freeze-thaw cycles.

Q3: What are the key signaling pathways activated by 11,12-EET?

A3: 11,12-EET primarily acts through a putative Gs protein-coupled receptor on the cell surface. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2] This pathway is implicated in its effects on ion channel modulation and angiogenesis.

Vehicle Selection and Preparation

Selecting an appropriate vehicle is critical for the successful delivery of the hydrophobic 11,12-EET molecule in aqueous experimental systems while minimizing off-target effects.

Comparison of Common Vehicle Controls
VehicleRecommended Max. Concentration (in vitro)AdvantagesDisadvantages
Ethanol ≤ 0.5% (v/v)- Good initial solubility for 11,12-EET stock. - Readily available.- Can induce cellular stress and toxicity at higher concentrations.[3] - Potential for evaporation, leading to concentration changes.
DMSO ≤ 0.5% (v/v)- High solubilizing capacity for a wide range of hydrophobic compounds.- Can have biological effects, including altering cell differentiation and membrane properties. - Can cause vascular irritation in vivo.
Cyclodextrins (e.g., HP-β-CD) Dependent on specific cyclodextrin (B1172386) and experimental system- Forms inclusion complexes, enhancing aqueous solubility. - Generally low cytotoxicity.- Can extract cholesterol from cell membranes, potentially altering membrane-dependent signaling. - May require more complex preparation.
PEG 400 (in combination with Ethanol) 0.1% of a 55:45 PEG 400:Ethanol mix- Can improve solubility of highly hydrophobic compounds.- The mixture itself needs to be validated for cytotoxicity in the specific cell line being used.[3]
Experimental Protocols

Protocol 1: Preparation of 11,12-EET with Ethanol Vehicle

  • Stock Solution: 11,12-EET is often supplied in ethanol. If you have a solid form, dissolve it in 100% ethanol to create a concentrated stock solution (e.g., 1 mg/mL).

  • Working Solution: On the day of the experiment, dilute the stock solution in your cell culture medium or buffer.

  • Final Concentration: Ensure the final concentration of ethanol in the experimental well or solution is at a non-toxic level, typically ≤ 0.5% (v/v).

  • Vehicle Control: Prepare a vehicle control with the same final concentration of ethanol in the medium or buffer, without 11,12-EET.

Protocol 2: Preparation of 11,12-EET with Cyclodextrin Vehicle

  • Cyclodextrin Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or your experimental buffer (e.g., 40% w/v).

  • Complex Formation:

    • In a sterile tube, add the required amount of 11,12-EET from your concentrated stock (e.g., in ethanol).

    • Evaporate the ethanol under a gentle stream of nitrogen gas.

    • Add the HP-β-CD solution to the dried 11,12-EET.

    • Vortex or sonicate the mixture until the 11,12-EET is fully dissolved, forming the inclusion complex.

  • Working Solution: Dilute the 11,12-EET-cyclodextrin complex in your cell culture medium or buffer to the desired final concentration.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of HP-β-CD in the medium or buffer.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of 11,12-EET - Degradation: 11,12-EET may have been improperly stored or subjected to multiple freeze-thaw cycles. - Metabolism: Rapid metabolism by soluble epoxide hydrolase (sEH) into the less active 11,12-DHET. - Insolubility: The compound may have precipitated out of the aqueous experimental medium.- Use a fresh aliquot of 11,12-EET. - Consider co-treatment with an sEH inhibitor to prevent metabolism. - Visually inspect for precipitation. If observed, reconsider the vehicle choice or preparation method (e.g., use of cyclodextrins).
High background or unexpected effects in the vehicle control group - Vehicle Toxicity: The concentration of the vehicle (e.g., ethanol, DMSO) may be too high, causing cellular stress or other biological effects.- Perform a dose-response curve for the vehicle alone to determine the maximum non-toxic concentration for your specific cell type.[3] - Ensure the final vehicle concentration is as low as possible (ideally ≤ 0.1%).
Inconsistent results between experiments - Vehicle Preparation: Inconsistent preparation of the vehicle or 11,12-EET solution. - Cell Passage Number: High passage number of cells can lead to altered cellular responses.- Prepare fresh dilutions for each experiment. - Use cells within a consistent and low passage number range.
Precipitation of 11,12-EET upon dilution in aqueous buffer - Poor Solubility: 11,12-EET is a lipid and has very low solubility in aqueous solutions.- Prepare the final dilution immediately before use. - Use a vehicle that enhances solubility, such as cyclodextrin. - Gently vortex the solution during dilution.

Visualizations

Signaling Pathway of 11,12-EET

11_12_EET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol EET 11(R),12(S)-EET GPCR Gs-Coupled Receptor EET->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Angiogenesis, Vasodilation) PKA->Response Phosphorylates Targets

Caption: Simplified signaling pathway of 11(R),12(S)-EET.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_EET Prepare 11,12-EET Stock (e.g., in Ethanol) treat_cells Treat Cells with: 1. 11,12-EET 2. Vehicle Control 3. Untreated Control prep_EET->treat_cells prep_vehicle Prepare Vehicle Control (e.g., Ethanol, Cyclodextrin) prep_vehicle->treat_cells prep_cells Culture and Seed Cells prep_cells->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate assay Perform Assay (e.g., Cell Viability, Angiogenesis Assay, Western Blot for Signaling Proteins) incubate->assay data_analysis Data Analysis and Interpretation assay->data_analysis

Caption: General experimental workflow for in vitro studies with 11,12-EET.

References

potential off-target effects of 11S(12R)-EET to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 11S(12R)-epoxyeicosatrienoic acid (11,12-EET). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway of 11,12-EET?

11,12-EET is known to primarily signal through a putative Gs-protein coupled receptor (GPCR) on the cell surface. This initiates a cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2] This pathway is central to many of the vasodilatory and angiogenic effects of 11,12-EET.[1][2] The 11(R),12(S)-EET enantiomer is often reported to be the more biologically active form.[1][2][3]

11_12_EET_Primary_Signaling EET 11(R),12(S)-EET GPCR Putative Gs-coupled Receptor EET->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Ion Channel Modulation) PKA->Downstream Phosphorylates

Diagram 1: Primary signaling pathway of 11(R),12(S)-EET.

Q2: I am using 11,12-EET for its vasodilatory effects. What are the key ion channels it modulates?

11,12-EET is a potent activator of several types of potassium (K+) channels in vascular smooth muscle cells, which leads to hyperpolarization and vasodilation. The primary channels involved are:

  • Large-conductance Ca2+-activated K+ (BKCa) channels: Activation of BKCa channels is a key mechanism for 11,12-EET-induced vasodilation.[1][4]

  • ATP-sensitive K+ (KATP) channels: 11,12-EET also activates KATP channels, contributing to its hyperpolarizing effects.[5][6][7]

Additionally, 11,12-EET can activate Transient Receptor Potential Vanilloid 4 (TRPV4) channels , which can lead to calcium influx and subsequent activation of K+ channels, further promoting vasodilation.[8][9][10][11]

Q3: Are there any known off-target receptors for 11,12-EET?

While a specific high-affinity receptor for 11,12-EET is yet to be definitively identified, some studies have reported low-affinity interactions with other receptors, which could be considered off-target effects depending on the experimental context. One such receptor is GPR40 (Free Fatty Acid Receptor 1) . 11,12-EET has been shown to activate GPR40, leading to downstream signaling, including ERK phosphorylation.[12][13][14]

In the hippocampus, 11,12-EET has been found to activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels , leading to a reduction in neuronal excitability.[15][16] This effect is noteworthy for researchers studying the neurological effects of 11,12-EET.

Q4: My experiment is focused on vascular tone, but I'm observing unexpected changes in cell proliferation and migration. Could this be an off-target effect of 11,12-EET?

Yes, this is a plausible off-target effect in the context of your experiment. 11,12-EET is a known pro-angiogenic molecule and can stimulate signaling pathways involved in cell growth, proliferation, and migration. These effects are primarily mediated through the PI3K/Akt/eNOS and ERK1/2 signaling cascades.[5][17][18] Activation of these pathways can lead to increased production of nitric oxide (NO) and other pro-angiogenic factors.

Off_Target_Angiogenesis EET 11,12-EET PI3K PI3K EET->PI3K ERK ERK1/2 EET->ERK Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Proliferation Cell Proliferation & Migration NO->Proliferation ERK->Proliferation

References

Technical Support Center: Interpreting Unexpected Outcomes in 11S(12R)-EET Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected outcomes in studies involving 11,12-epoxyeicosatrienoic acid (EET), with a particular focus on the 11S(12R)-EET enantiomer.

Frequently Asked Questions (FAQs)

Q1: Why am I observing no effect or a weaker than expected effect with 11(S),12(R)-EET compared to 11(R),12(S)-EET?

A1: This is a common observation and can be attributed to several factors, primarily the stereospecificity of its biological actions and its metabolic instability.

  • Enantiomer-Specific Activity: Many biological effects of 11,12-EET are enantiomer-specific. For instance, 11(R),12(S)-EET is a more potent activator of certain signaling pathways than 11(S),12(R)-EET. In human endothelial cells, 11(R),12(S)-EET, but not 11(S),12(R)-EET, was found to induce the translocation of TRPC6 channels, stimulate cell migration, and promote tube formation.[1][2]

  • Metabolic Instability: 11(S),12(R)-EET is more rapidly hydrolyzed to its less active diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), by soluble epoxide hydrolase (sEH) compared to the 11(R),12(S)-EET enantiomer.[1] This rapid degradation can lead to a diminished or absent biological effect in your experimental system.

Troubleshooting Steps:

  • Use a sEH Inhibitor: To mitigate the rapid hydrolysis of 11(S),12(R)-EET, consider co-incubating your cells or tissues with a soluble epoxide hydrolase inhibitor (sEHi). This will increase the bioavailability of the active epoxide.

  • Confirm Enantiomeric Purity: Ensure the purity of your 11(S),12(R)-EET sample to rule out contamination with the more active 11(R),12(S)-EET or other regioisomers.

  • Dose-Response and Time-Course: Perform detailed dose-response and time-course experiments to determine if a higher concentration or a shorter incubation time is necessary to observe an effect with the less stable enantiomer.

Q2: I am seeing a vasoconstrictive effect with 11,12-EET in my experiments, but it's known to be a vasodilator. What could be the reason?

A2: While 11,12-EET is predominantly known for its vasodilatory effects in many vascular beds, unexpected vasoconstriction has been observed in specific circulatory systems, such as the porto-sinusoidal circulation.[3]

Possible Explanations:

  • Tissue-Specific Responses: The vascular response to 11,12-EET can be highly dependent on the specific vascular bed and the expression of different receptors and signaling pathways. In the porto-hepatic circulation, 11,12-EET was found to cause vasoconstriction that was not dependent on cyclooxygenase (COX) activity.[3]

  • Activation of Different Signaling Pathways: In contrast to the typical Gs-protein coupled receptor activation leading to vasodilation, 11,12-EET might be activating alternative pathways in certain tissues that result in vasoconstriction.

Troubleshooting and Further Investigation:

  • Characterize the Pharmacological Profile: Use specific inhibitors for pathways potentially involved in vasoconstriction (e.g., Rho-kinase inhibitors) to dissect the signaling mechanism.

  • Investigate Downstream Mediators: Measure the production of known vasoconstrictors in your experimental system upon stimulation with 11,12-EET.

  • Compare with Other Regioisomers: Test the effects of other EET regioisomers (e.g., 14,15-EET) to see if the vasoconstrictive effect is specific to 11,12-EET in your model.

Q3: My results with an EET antagonist are not showing the expected inhibition. Why might this be happening?

A3: The lack of an inhibitory effect from an EET antagonist can be due to several factors related to the antagonist itself, the experimental setup, or the specific 11,12-EET signaling pathway being investigated.

  • Antagonist Specificity: Some EET antagonists are regioisomer-specific. For example, 14,15-EEZE is a commonly used antagonist, but it may not effectively block all actions of 11,12-EET.[4] In some cases, EEZE has shown inconsistent effects and can even mimic the effects of EETs.[5]

  • Distinct Binding Sites: It has been suggested that 11,12-EET and certain antagonists like EEZE may have distinct targets in some cell types, leading to a lack of direct competition.[5][6]

  • Activation of Multiple Pathways: 11,12-EET can activate multiple downstream signaling pathways. The antagonist you are using might only block one of these pathways, leaving others unaffected.

Troubleshooting Steps:

  • Use a Different Antagonist: If possible, try a different EET antagonist with a different mechanism of action or regioisomer specificity. For example, 11,12,20-THE8ZE has been identified as a selective antagonist for 11,12-EET-induced relaxations.[7]

  • Confirm Target Engagement: If feasible, perform binding studies or downstream signaling assays to confirm that the antagonist is engaging its intended target in your experimental system.

  • Consider Non-Receptor Mediated Effects: Investigate whether the observed effects of 11,12-EET in your system might be mediated through non-receptor mechanisms that would not be blocked by a competitive antagonist.

Quantitative Data Summary

Table 1: Enantiomer-Specific Effects of 11,12-EET on Endothelial Cell Functions

Biological Response(±)-11,12-EET11(R),12(S)-EET11(S),12(R)-EET11,12-DHETReference
TRPC6 Channel TranslocationYesYesNo EffectNo Effect[1][2]
Endothelial Cell MigrationStimulatedStimulatedNo EffectNo Effect[1]
Tube FormationStimulatedStimulatedNo EffectNo Effect[1][2]

Table 2: Effect of Inhibitors on (±)-11,12-EET-Induced Responses in Endothelial Cells

InhibitorTargetEffect on TRPC6 TranslocationEffect on Tube FormationReference
MiconazoleEET AntagonistPreventedPrevented[1]
14,15-EEZEEET AntagonistPreventedPrevented[1]
Rp-cAMPsPKA InhibitorPreventedPrevented[1]
Gs siRNAGs ProteinAbolishedAbolished[1]
Gq/11 siRNAGq/11 ProteinNo EffectNo Effect[1]

Experimental Protocols

Endothelial Cell Migration Assay (Scratch-Wound Model)
  • Cell Culture: Culture primary human endothelial cells to confluence in appropriate multi-well plates.

  • Wound Creation: Create a "scratch" or cell-free zone in the confluent monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing the vehicle control, (±)-11,12-EET, 11(R),12(S)-EET, or 11(S),12(R)-EET at the desired concentrations.

  • Incubation: Incubate the plates for a specified period (e.g., 16-24 hours) to allow for cell migration into the wound area.

  • Imaging and Analysis: Capture images of the wounds at the beginning and end of the incubation period. Quantify the rate of wound closure by measuring the change in the cell-free area.[1]

Tube Formation Assay on Matrigel
  • Matrigel Coating: Coat the wells of a multi-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed primary human endothelial cells onto the Matrigel-coated wells in a serum-free medium.

  • Treatment: Add the vehicle control or different enantiomers of 11,12-EET to the wells.

  • Incubation: Incubate the plates for a sufficient time (e.g., 4-18 hours) to allow for the formation of capillary-like structures.

  • Visualization and Quantification: Visualize the tube networks using a microscope and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, or total network area.[1]

Signaling Pathway and Workflow Diagrams

G cluster_0 11(R),12(S)-EET Signaling in Endothelial Cells EET 11(R),12(S)-EET Receptor Putative Gs-coupled Receptor EET->Receptor Binds to Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates TRPC6 TRPC6 Channel Translocation PKA->TRPC6 Angiogenesis Angiogenesis (Migration, Tube Formation) PKA->Angiogenesis

Caption: 11(R),12(S)-EET signaling pathway in endothelial cells.

G cluster_1 Troubleshooting Workflow for Unexpected 11,12-EET Results Start Unexpected Outcome Observed CheckPurity Verify Reagent Purity and Concentration Start->CheckPurity CheckMetabolism Consider Metabolic Instability (sEH) CheckPurity->CheckMetabolism Purity OK UseInhibitor Use sEH Inhibitor CheckMetabolism->UseInhibitor High sEH Activity Suspected CheckSpecificity Investigate Tissue/Cell Type Specificity CheckMetabolism->CheckSpecificity Low sEH Activity UseInhibitor->CheckSpecificity AlternativePathways Explore Alternative Signaling Pathways CheckSpecificity->AlternativePathways Response is Tissue-Specific ReviewLiterature Consult Literature for Similar Observations CheckSpecificity->ReviewLiterature Response is Not Tissue-Specific AlternativePathways->ReviewLiterature End Interpretation ReviewLiterature->End

Caption: Troubleshooting workflow for unexpected 11,12-EET results.

References

Technical Support Center: 11S(12R)-EET Biological Activity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with methods and troubleshooting advice for confirming the biological activity of 11S(12R)-epoxyeicosatrienoic acid (11,12-EET) stock solutions.

Frequently Asked Questions (FAQs)

Q1: My 11,12-EET stock solution does not seem to be biologically active. What are the common reasons for this?

A1: There are several potential reasons for a lack of biological activity:

  • Improper Storage: 11,12-EET is sensitive to temperature and light. It should be stored at -20°C in a solution, typically ethanol.[1][2][3] Improper storage can lead to degradation. Stability is generally cited as being at least two years when stored correctly.[1][2]

  • Hydrolysis: 11,12-EET can be rapidly metabolized to the less active diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), by soluble epoxide hydrolase (sEH) present in many cell and tissue preparations.[4][5]

  • Incorrect Enantiomer: The biological activity of 11,12-EET can be enantiomer-specific. For many endothelial cell responses, the 11(R),12(S)-EET enantiomer is more potent than the 11(S),12(R)-EET enantiomer.[6][7] Ensure you are using the correct enantiomer for your specific application.

  • Vehicle Effects: The vehicle used to dissolve the 11,12-EET (e.g., ethanol) may have effects on your experimental system at high concentrations. Always include a vehicle-only control.

Q2: What are the primary biological activities of 11,12-EET that I can test for?

A2: 11,12-EET exhibits a range of biological activities, including:

  • Vasodilation: It is a potent vasodilator in various vascular beds.[8][9][10]

  • Anti-inflammatory Effects: It can inhibit the expression of adhesion molecules like VCAM-1, ICAM-1, and E-selectin, and suppress inflammatory signaling pathways.[11][12][13]

  • Angiogenesis and Neovasculogenesis: It promotes endothelial cell migration, proliferation, and tube formation.[5][14][15][16]

  • Cardioprotection: It has protective effects in the cardiovascular system.[4][17]

Q3: Which signaling pathways are typically activated by 11,12-EET?

A3: 11,12-EET is known to activate several key signaling pathways, often initiated by binding to a putative Gs protein-coupled receptor:[4][6][7]

  • Gs-PKA Pathway: Activation of Gs protein leads to adenylyl cyclase activation, increased cAMP levels, and subsequent activation of Protein Kinase A (PKA).[6]

  • PI3K/Akt/eNOS Pathway: This pathway is crucial for neovasculogenesis and involves the phosphorylation and activation of PI3-kinase, Akt, and endothelial nitric oxide synthase (eNOS).[14][16]

  • ERK1/2 Pathway: The extracellular signal-regulated kinase 1/2 pathway is also implicated in 11,12-EET-mediated cellular responses.[4][14]

  • NF-κB Inhibition: 11,12-EET can exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[13][14]

Troubleshooting Guides

Issue 1: Inconsistent or No Vasodilation Response
Potential Cause Troubleshooting Step
Degraded 11,12-EET Prepare a fresh dilution of your stock solution. If the problem persists, consider purchasing a new batch from a reputable supplier.
Presence of sEH Pre-incubate the tissue or cells with a soluble epoxide hydrolase inhibitor (sEHi) to prevent the metabolism of 11,12-EET to the less active 11,12-DHET.[8]
Endothelium Removal The vasodilatory effect of 11,12-EET is often endothelium-dependent. Ensure the endothelium is intact in your ex vivo vessel preparations.
Incorrect Agonist for Pre-constriction The choice of vasoconstrictor can influence the observed vasodilation. Phenylephrine (B352888) is commonly used to pre-constrict vessels before testing for 11,12-EET-induced relaxation.[8]
Inappropriate Concentration Range 11,12-EET is potent, with EC50 values for vasodilation reported in the picomolar to nanomolar range.[9] Perform a dose-response curve to determine the optimal concentration for your system.
Issue 2: Lack of Anti-inflammatory Effect
Potential Cause Troubleshooting Step
Cell Type Specificity The anti-inflammatory effects of 11,12-EET can be cell-type specific. Confirm that your chosen cell line (e.g., human umbilical vein endothelial cells - HUVECs) is responsive to 11,12-EET.[13]
Inappropriate Inflammatory Stimulus The choice and concentration of the inflammatory stimulus (e.g., TNF-α, LPS) can impact the outcome. Optimize the concentration and incubation time of the stimulus.[11][12]
Timing of 11,12-EET Treatment Pre-incubation with 11,12-EET before adding the inflammatory stimulus is often necessary to observe an inhibitory effect.
Endpoint Measurement Ensure you are measuring relevant markers of inflammation, such as the expression of adhesion molecules (VCAM-1, ICAM-1) via flow cytometry or western blot, or NF-κB activation.[13][18]

Experimental Protocols

Protocol 1: Vasodilation Assay in Isolated Arteries

Objective: To assess the vasodilatory effect of 11,12-EET on pre-constricted arterial rings.

Methodology:

  • Isolate mesenteric arteries from a model organism (e.g., rat) and cut them into rings.

  • Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

  • Allow the rings to equilibrate under a resting tension.

  • Pre-constrict the arterial rings with a vasoconstrictor, such as phenylephrine (e.g., 10⁻⁶ M).[8]

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of 11,12-EET to the organ bath.

  • Record the changes in isometric tension to determine the dose-dependent relaxation response.

  • To investigate the role of sEH, a separate set of experiments can be performed where the tissues are pre-incubated with an sEH inhibitor for 30 minutes before pre-constriction.[8]

Protocol 2: Endothelial Cell Tube Formation Assay

Objective: To evaluate the pro-angiogenic activity of 11,12-EET.

Methodology:

  • Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.

  • Treat the cells with different concentrations of 11,12-EET or a vehicle control.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • After a suitable incubation period (e.g., 6-18 hours), visualize the formation of capillary-like structures (tubes) using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches.

Protocol 3: Western Blot for Signaling Pathway Activation

Objective: To determine if 11,12-EET activates specific signaling pathways.

Methodology:

  • Culture your cells of interest (e.g., human endothelial progenitor cells) to the desired confluency.[14]

  • Treat the cells with 11,12-EET for various time points.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-eNOS, eNOS, p-ERK1/2, ERK1/2).[14][16]

  • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

  • Quantify the band intensities to determine the level of protein phosphorylation.

Quantitative Data Summary

Table 1: Vasodilatory Potency of 11,12-EET Regioisomers and Enantiomers in Porcine Coronary Arterioles

CompoundEC50 (pM)
14,15-EET (SR)3 ± 1
14,15-EET (RS)7 ± 5
11,12-EET (SR)30 ± 8
11,12-EET (RS)6 ± 3
8,9-EET (SR)21 ± 13
8,9-EET (RS)24 ± 12

Data adapted from a study on porcine coronary subepicardial arterioles.[9]

Visualizations

Signaling_Pathway EET 11,12-EET GPCR Gs-coupled Receptor EET->GPCR IKK IKK EET->IKK inhibits AC Adenylyl Cyclase GPCR->AC PI3K PI3K GPCR->PI3K ERK ERK1/2 GPCR->ERK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Angiogenesis Akt->Angiogenesis eNOS->Vasodilation ERK->Angiogenesis Anti_inflammation Anti-inflammation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Anti_inflammation

Caption: Signaling pathways activated by 11,12-EET.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Stock Prepare 11,12-EET Stock (Ethanol, -20°C) Treat Treat with 11,12-EET (include vehicle control) Stock->Treat Cells Culture Cells/ Prepare Tissue Cells->Treat Vaso Vasodilation Assay Treat->Vaso Angio Angiogenesis Assay (e.g., Tube Formation) Treat->Angio Inflam Anti-inflammation Assay (e.g., VCAM-1 expression) Treat->Inflam Signal Signaling Pathway Analysis (e.g., Western Blot) Treat->Signal Analyze Data Analysis and Interpretation Vaso->Analyze Angio->Analyze Inflam->Analyze Signal->Analyze

Caption: General experimental workflow for confirming 11,12-EET bioactivity.

References

Technical Support Center: Overcoming Challenges with 11(S),12(R)-EET Low Water Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling 11(S),12(R)-epoxyeicosatrienoic acid (11(12)-EET), a bioactive lipid mediator with significant therapeutic potential but challenging low water solubility. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to facilitate successful experimentation.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 11(12)-EET in experimental settings.

Problem Potential Cause Recommended Solution
Precipitation of 11(12)-EET upon dilution in aqueous buffer. Low aqueous solubility of 11(12)-EET.Prepare a high-concentration stock solution in an organic solvent such as ethanol (B145695), DMSO, or DMF. For final dilutions into aqueous buffers like PBS, ensure the final organic solvent concentration is minimal. For cell culture, the final DMSO concentration should ideally be below 0.1% to avoid cytotoxicity, though some cell lines can tolerate up to 0.5%.[1][2][3][4][5]
Buffer incompatibility.Be mindful of buffer salt concentrations when using organic solvents. High concentrations of acetonitrile (B52724) (>70%) or methanol (B129727) (>80%) can cause precipitation of phosphate (B84403) buffers.[6]
Inconsistent or unexpected experimental results. Degradation of 11(12)-EET.11(12)-EET can be unstable in aqueous solutions and is susceptible to hydrolysis. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or lower for long-term stability (≥ 2 years).[7] It is rapidly metabolized in vivo to the less active diol 11,12-dihydroxyeicosatrienoic acid (11,12-DHET) by soluble epoxide hydrolase (sEH).[8][9] Consider co-administration with an sEH inhibitor to enhance its biological activity.[10]
Use of racemic mixture.Commercial 11(12)-EET is often a racemic mixture of 11(S),12(R)-EET and 11(R),12(S)-EET. These enantiomers can have different biological activities. For instance, 11(R),12(S)-EET may be more potent in inducing angiogenesis.[11][12] Ensure you are using the correct enantiomer for your specific application.
Low bioavailability in in vivo studies. Poor solubility and rapid metabolism.For in vivo administration, consider formulating 11(12)-EET with a carrier. A common vehicle involves dissolving it in a solution containing bovine serum albumin (BSA). For intraperitoneal injections in rats, a formulation of 0.2 mg/mL 11(12)-EET in 5 mM HEPES buffer with 50 mg/mL fatty acid-free BSA has been used.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of 11(12)-EET?

A1: 11(12)-EET is readily soluble in organic solvents. For a high-concentration stock solution, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol are all suitable, with a solubility of up to 50 mg/mL.[7] The choice of solvent will depend on the downstream application and the tolerance of the experimental system to the solvent.

Q2: How can I prepare a working solution of 11(12)-EET in an aqueous buffer for in vitro experiments?

A2: To prepare a working solution in an aqueous buffer like PBS (pH 7.2), it is recommended to first dissolve the 11(12)-EET in an organic solvent such as ethanol or DMSO to make a concentrated stock solution. Then, dilute the stock solution into the aqueous buffer with vigorous vortexing. The solubility in PBS (pH 7.2) is approximately 1 mg/mL.[7] It is crucial to keep the final concentration of the organic solvent as low as possible to avoid affecting the cells or assay.

Q3: What is the recommended storage condition for 11(12)-EET?

A3: For long-term storage, 11(12)-EET should be stored at -20°C. Under these conditions, it is stable for at least two years.[7]

Q4: Is 11(12)-EET stable in aqueous solutions?

A4: 11(12)-EET is susceptible to hydrolysis in aqueous solutions, which can lead to its inactivation. Therefore, it is recommended to prepare fresh aqueous solutions for each experiment and use them promptly. Avoid storing 11(12)-EET in aqueous solutions for extended periods.

Q5: What are the known signaling pathways activated by 11(12)-EET?

A5: 11(12)-EET has been shown to activate several signaling pathways. In human endothelial progenitor cells, it induces neovasculogenesis through the PI3K/Akt/eNOS pathway.[10] It can also act through a Gs-coupled receptor, leading to the activation of protein kinase A (PKA).[11][12]

Experimental Protocols

Protocol 1: Preparation of 11(12)-EET Stock Solution
  • Objective: To prepare a high-concentration stock solution of 11(12)-EET in an organic solvent.

  • Materials:

    • 11(12)-EET (racemic mixture or specific enantiomer)

    • Ethanol (anhydrous) or DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of 11(12)-EET to warm to room temperature before opening.

    • Add a precise volume of ethanol or DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the 11(12)-EET is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of 11(12)-EET Working Solution for In Vitro Cell-Based Assays
  • Objective: To prepare a working solution of 11(12)-EET in cell culture medium with a low final concentration of organic solvent.

  • Materials:

    • 11(12)-EET stock solution (from Protocol 1)

    • Pre-warmed cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the 11(12)-EET stock solution.

    • Perform a serial dilution of the stock solution in the cell culture medium to achieve the desired final concentration.

    • For example, to achieve a final concentration of 1 µM 11(12)-EET with a final DMSO concentration of 0.1%, first prepare an intermediate dilution of the 10 mg/mL stock in DMSO. Then, add the appropriate volume of this intermediate dilution to the cell culture medium.

    • Vortex the working solution gently before adding it to the cells.

    • Always include a vehicle control in your experiments, which contains the same final concentration of the organic solvent as the 11(12)-EET-treated samples.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing 11(12)-EET cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Start: 11(12)-EET (solid) dissolve Dissolve in Ethanol or DMSO (e.g., 10 mg/mL) start->dissolve vortex1 Vortex until fully dissolved dissolve->vortex1 aliquot Aliquot into smaller volumes vortex1->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock solution aliquot store->thaw For Experiment dilute Serially dilute in aqueous buffer/medium thaw->dilute vortex2 Vortex gently dilute->vortex2 use Use immediately in experiment vortex2->use

Workflow for 11(12)-EET solution preparation.

troubleshooting_flowchart Troubleshooting 11(12)-EET Precipitation start Precipitate observed upon dilution? check_solvent Check final organic solvent concentration start->check_solvent high_solvent Is it too high for your buffer system? check_solvent->high_solvent reduce_solvent Reduce final organic solvent concentration high_solvent->reduce_solvent Yes check_buffer Check buffer salt concentration high_solvent->check_buffer No end Solution should be clear reduce_solvent->end high_buffer Is buffer concentration too high for the organic solvent? check_buffer->high_buffer reduce_buffer Lower buffer salt concentration high_buffer->reduce_buffer Yes use_carrier Consider using a carrier like BSA high_buffer->use_carrier No reduce_buffer->end use_carrier->end

Flowchart for troubleshooting precipitation issues.

signaling_pathway 11(12)-EET Signaling Pathway in Endothelial Cells EET 11(12)-EET receptor Gs-coupled Receptor EET->receptor PI3K PI3K EET->PI3K activates AC Adenylyl Cyclase receptor->AC activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates neovasculogenesis Neovasculogenesis PKA->neovasculogenesis Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates NO Nitric Oxide (NO) eNOS->NO NO->neovasculogenesis

Signaling pathway of 11(12)-EET in endothelial cells.

References

Validation & Comparative

biological activity comparison of 11S(12R)-EET and 11R(12S)-EET

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of 11S(12R)-EET and 11R(12S)-EET

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. Among the four regioisomers of EETs, 11,12-EET has garnered significant attention for its diverse biological effects, including vasodilation, anti-inflammation, and pro-angiogenesis. 11,12-EET exists as two enantiomers, this compound and 11R(12S)-EET, and emerging evidence indicates that their biological activities can be stereospecific. This guide provides a comparative overview of the biological activities of these two enantiomers, supported by experimental data, to aid researchers in the fields of pharmacology, cardiovascular biology, and drug development.

Comparative Biological Activities

Experimental evidence consistently demonstrates that the biological effects of 11,12-EET are often enantiomer-specific, with 11R(12S)-EET generally exhibiting greater potency in vascular and endothelial cell functions.

Endothelial Cell Function: Angiogenesis and Migration

In human endothelial cells, 11R(12S)-EET is the biologically active enantiomer that promotes angiogenesis.[1][2] Studies have shown that 11R(12S)-EET stimulates endothelial cell migration and tube formation, key processes in angiogenesis, while this compound is largely inactive.[1][2] For instance, in a scratch-wound healing assay, 11(R),12(S)-EET elicited a migratory response in endothelial cells comparable to that of vascular endothelial growth factor (VEGF), whereas 11(S),12(R)-EET had no effect.[1] A maximal migratory response was observed with 30 nM of 11(R),12(S)-EET, while higher concentrations of the racemic mixture (±)-11,12-EET were required to achieve a similar effect.[1]

Vasodilation

The vasodilatory effects of 11,12-EET enantiomers can vary depending on the vascular bed. In rat renal arteries, 11(R),12(S)-EET is a potent vasodilator, while 11(S),12(R)-EET is inactive.[3] However, in coronary microvessels, both 11(R),12(S)-EET and 11(S),12(R)-EET have been shown to be potent vasodilators with similar efficacy in activating large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells.[4] This suggests that the stereospecificity of EET-induced vasodilation is tissue-dependent.

Anti-inflammatory Effects

While much of the research on the anti-inflammatory effects of 11,12-EET has utilized the racemic mixture, some studies point to a significant role for this lipid mediator in attenuating inflammation. 11,12-EET has been shown to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin in endothelial cells, thereby reducing leukocyte adhesion to the vascular wall.[5] It exerts these effects in part by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] Specifically, 11,12-EET can inhibit TNF-α-induced IκB kinase (IKK) activation, IκBα degradation, and the subsequent nuclear translocation of the NF-κB subunit RelA.[5]

Quantitative Data Summary

Biological ActivityEnantiomerSpecies/Cell TypeAssayKey FindingsReference
Endothelial Cell Migration 11R(12S)-EETHuman Endothelial CellsScratch-wound assayStimulated migration comparable to VEGF; maximal response at 30 nM.[1]
This compoundHuman Endothelial CellsScratch-wound assayNo effect on migration.[1]
Endothelial Tube Formation 11R(12S)-EETHuman Endothelial CellsMatrigel assayStimulated tube formation.[1][2]
This compoundHuman Endothelial CellsMatrigel assayNo effect on tube formation.[1][2]
Vasodilation 11R(12S)-EETRat Renal ArteryIsolated vessel studiesPotent vasodilator.[3]
This compoundRat Renal ArteryIsolated vessel studiesInactive.[3]
BKCa Channel Activation 11R(12S)-EETRat Coronary Artery Smooth Muscle CellsPatch-clampIncreased open probability by 39 ± 11% at 50 nM.[4]
This compoundRat Coronary Artery Smooth Muscle CellsPatch-clampIncreased open probability by 59 ± 20% at 50 nM.[4]
Anti-inflammatory Action 11,12-EET (racemic)Human Endothelial CellsVCAM-1 ExpressionIC50 of 20 nM for inhibition of TNF-α induced VCAM-1 expression.[7]

Signaling Pathways

The differential activities of the 11,12-EET enantiomers are rooted in their distinct interactions with cellular signaling pathways.

11R(12S)-EET Signaling in Endothelial Cells

In endothelial cells, 11(R),12(S)-EET is proposed to act through a Gs protein-coupled receptor (GPCR).[1][2] This interaction initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2] A key downstream effect of PKA activation is the translocation of the transient receptor potential channel C6 (TRPC6) to the plasma membrane, which is crucial for the pro-angiogenic effects of 11(R),12(S)-EET.[1][2] This signaling pathway is not activated by 11(S),12(R)-EET.[1][2]

Gs_PKA_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 11R(12S)-EET 11R(12S)-EET GPCR Gs-Coupled Receptor 11R(12S)-EET->GPCR Binds Gs Gs protein GPCR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces TRPC6_inactive TRPC6 (inactive) TRPC6_active TRPC6 (active) TRPC6_inactive->TRPC6_active Translocates to membrane Angiogenesis Angiogenesis TRPC6_active->Angiogenesis Gs->AC Activates PKA PKA cAMP->PKA Activates PKA->TRPC6_inactive Phosphorylates

Signaling pathway of 11R(12S)-EET in endothelial cells.
General 11,12-EET Signaling

In other cellular contexts, 11,12-EET has been shown to activate additional signaling pathways, including the PI3K/Akt/eNOS and ERK1/2 pathways, which are also involved in angiogenesis and cell survival.[8] The activation of KCa channels, a common mechanism for EET-induced vasodilation, is thought to be mediated by Gs protein signaling and PKA activation in vascular smooth muscle cells.[9]

Experimental Protocols

Assessment of Endothelial Cell Migration (Scratch-Wound Healing Assay)
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in appropriate growth medium on culture plates.

  • Wounding: A sterile pipette tip is used to create a linear "scratch" in the confluent cell monolayer.

  • Treatment: The cells are washed to remove debris, and then incubated with fresh medium containing either vehicle control, this compound, or 11R(12S)-EET at various concentrations.

  • Imaging: Images of the scratch are captured at time zero and at subsequent time points (e.g., 6, 12, 24 hours).

  • Analysis: The rate of cell migration is quantified by measuring the closure of the scratch area over time using image analysis software.

experimental_workflow A 1. Culture HUVECs to confluence B 2. Create scratch wound A->B C 3. Treat with EET enantiomers (11S(12R) vs 11R(12S)) or vehicle B->C D 4. Image at T=0 and T=x hours C->D E 5. Quantify wound closure D->E F 6. Compare migratory rates E->F

Workflow for comparing EET enantiomer effects on cell migration.
Assessment of Vasodilation (Isolated Artery Myography)

  • Vessel Isolation: Arteries (e.g., renal or coronary) are carefully dissected from the animal model and cut into small rings.

  • Mounting: The arterial rings are mounted on a wire myograph in an organ bath containing physiological salt solution, maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration and Pre-constriction: The vessels are allowed to equilibrate under a set tension. They are then pre-constricted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619) to induce a stable tone.

  • Treatment: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or 11R(12S)-EET to the organ bath.

  • Data Recording and Analysis: Changes in vessel tension are continuously recorded. The relaxation response is expressed as a percentage of the pre-constriction tone.

Conclusion

The biological activities of 11,12-EET are highly dependent on its stereochemistry. 11R(12S)-EET is generally the more potent enantiomer, particularly in promoting endothelial cell functions related to angiogenesis and in causing vasodilation in certain vascular beds. These stereospecific effects are attributed to distinct interactions with cell surface receptors and downstream signaling pathways. For researchers investigating the therapeutic potential of EETs, it is crucial to consider the specific enantiomers, as their differential activities have significant implications for drug design and development. Future studies should continue to elucidate the enantiomer-specific effects of EETs in various physiological and pathological contexts.

References

A Comparative Guide to the Pharmacology of EET Regioisomers: 8,9-EET, 11,12-EET, and 14,15-EET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epoxyeicosatrienoic acids (EETs) are signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These nonclassic eicosanoids play crucial roles in cardiovascular homeostasis, inflammation, and cell signaling.[3][4] The four primary regioisomers—5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET—exhibit distinct pharmacological profiles, making them intriguing targets for therapeutic development. This guide provides a comparative analysis of three key regioisomers: 8,9-EET, 11,12-EET, and 14,15-EET, focusing on their differential effects on vascular tone and inflammation, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

The biological activities of EET regioisomers often vary depending on the specific tissue and species. The following tables summarize key quantitative data from various studies to highlight these differences.

Table 1: Comparative Vasodilatory Effects of EET Regioisomers

RegioisomerVascular BedSpeciesPotency (EC50)Key FindingsReference
8,9-EET Canine Coronary ArteriolesDog10 pMPotent vasodilator with no significant difference in potency compared to other regioisomers in this specific vascular bed.[5]
Human Coronary ArteriolesHuman-Dilates human coronary arterioles via BKCa channels.[6]
11,12-EET Canine Coronary ArteriolesDog16 pMPotent vasodilator, similar in potency to other regioisomers in this model.[5]
Bovine Coronary ArteriesCow-Induces vasodilation through activation of large-conductance calcium-activated K+ (BKCa) channels.[7]
Rat Renal ArteryRat-More potent vasodilator than 14,15-EET in this vascular bed.[8]
14,15-EET Canine Coronary ArteriolesDog0.2 pMThe most potent of the tested regioisomers in this study.[5]
Bovine Coronary ArteriesCowED50 = 2.2 µMInduces vasorelaxation.[9]
Rat Renal ArteryRat-Less active than 11,12-EET.[8]

Table 2: Comparative Anti-Inflammatory Effects of EET Regioisomers

RegioisomerInflammatory MarkerCell Type/ModelPotency (IC50)Key FindingsReference
8,9-EET VCAM-1 Expression (TNF-α induced)Human Endothelial CellsLess active than 11,12-EETInhibits TNF-α induced VCAM-1 expression.[10]
TNF-α SecretionTHP-1 cells-Inhibited basal TNF-α secretion by about 90%.[11]
11,12-EET VCAM-1 Expression (TNF-α induced)Human Endothelial Cells20 nMMost potent isomer, causing 72% inhibition.[10][12]
PGE2 Production (LPS-induced)Rat Monocytes-Dose-dependently inhibited LPS-induced PGE2.[11]
14,15-EET VCAM-1 Expression (TNF-α induced)Human Endothelial CellsInactiveDid not inhibit VCAM-1 expression; may even increase monocyte adherence.[10][12]
Prostaglandin (B15479496) E2 ProductionPorcine Aortic and Murine Brain Microvascular Smooth Muscle Cells-Reduced PGE2 formation by 40-75%.[13]

Experimental Protocols

Understanding the methodologies behind the data is critical for interpretation and replication. Below are detailed protocols for key experiments cited in this guide.

Vascular Reactivity Studies (Assessment of Vasodilation)

Objective: To determine the vasodilatory potential of EET regioisomers on isolated blood vessels.

Protocol:

  • Vessel Preparation: Small coronary or renal arteries (typically 50–150 µm in diameter) are dissected from the animal model (e.g., dog, rat, or cow) and mounted on an arteriograph system.

  • Perfusion: The vessels are perfused with a physiological salt solution (PSS) containing appropriate ions and glucose, and gassed with a mixture of 95% O2 and 5% CO2 to maintain physiological pH.

  • Pre-constriction: To assess relaxation, the arteries are first pre-constricted to a stable tone using a vasoconstrictor agent such as endothelin-1, U-46619 (a thromboxane (B8750289) mimetic), or phenylephrine.

  • EET Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the specific EET regioisomer (e.g., 8,9-EET, 11,12-EET, or 14,15-EET) to the perfusion solution.

  • Data Acquisition: Changes in vessel diameter are continuously recorded using a video dimension analyzer.

  • Analysis: The relaxation response is expressed as a percentage of the pre-constriction. The EC50 value (the concentration of the EET that produces 50% of the maximal relaxation) is calculated to determine potency.

In Vitro Anti-Inflammatory Assays (VCAM-1 Expression)

Objective: To quantify the inhibitory effect of EET regioisomers on the expression of vascular cell adhesion molecule-1 (VCAM-1) in endothelial cells.

Protocol:

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell lines are cultured to confluence in appropriate media.

  • Stimulation: The endothelial cell monolayer is stimulated with an inflammatory agent, typically tumor necrosis factor-alpha (TNF-α; e.g., 10 ng/mL), to induce the expression of VCAM-1.

  • EET Treatment: Concurrently with or prior to TNF-α stimulation, the cells are treated with varying concentrations of the different EET regioisomers.

  • Incubation: The cells are incubated for a specific period (e.g., 4-6 hours) to allow for VCAM-1 expression.

  • Detection: VCAM-1 expression on the cell surface is quantified using a cell-based ELISA or flow cytometry with a specific anti-VCAM-1 antibody.

  • Analysis: The inhibition of VCAM-1 expression by each EET regioisomer is calculated relative to the TNF-α-stimulated control. The IC50 value (the concentration of the EET that causes 50% inhibition) is determined to assess potency.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.

EET_Metabolism_and_Signaling cluster_synthesis EET Synthesis cluster_metabolism EET Metabolism cluster_action Biological Actions Arachidonic Acid Arachidonic Acid CYP Epoxygenase CYP Epoxygenase Arachidonic Acid->CYP Epoxygenase 8,9-EET 8,9-EET CYP Epoxygenase->8,9-EET Regioisomer 1 11,12-EET 11,12-EET CYP Epoxygenase->11,12-EET Regioisomer 2 14,15-EET 14,15-EET CYP Epoxygenase->14,15-EET Regioisomer 3 sEH Soluble Epoxide Hydrolase (sEH) 8,9-EET->sEH Vasodilation Vasodilation 8,9-EET->Vasodilation Anti-inflammation Anti-inflammation 8,9-EET->Anti-inflammation 11,12-EET->sEH 11,12-EET->Vasodilation 11,12-EET->Anti-inflammation 14,15-EET->sEH 14,15-EET->Vasodilation DHETs (less active) DHETs (less active) sEH->DHETs (less active) Hydration Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smc Vascular Smooth Muscle Cell EETs 8,9-EET 11,12-EET 14,15-EET BKCa BKCa Channel (Large Conductance Ca2+-activated K+ Channel) EETs->BKCa Activation K_efflux K+ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation K_efflux->Hyperpolarization Anti_Inflammatory_Pathway cluster_cell Endothelial Cell TNFa TNF-α NFkB NF-κB Pathway TNFa->NFkB VCAM1 VCAM-1 Expression NFkB->VCAM1 Adhesion Leukocyte Adhesion VCAM1->Adhesion EETs 11,12-EET 8,9-EET EETs->NFkB Inhibition Experimental_Workflow cluster_vaso Vasodilation Assay cluster_inflam Anti-inflammatory Assay Vessel_Isolation Vessel_Isolation Pre_constriction Pre_constriction Vessel_Isolation->Pre_constriction EET_Application EET_Application Pre_constriction->EET_Application Diameter_Measurement Diameter_Measurement EET_Application->Diameter_Measurement EC50_Calculation EC50_Calculation Diameter_Measurement->EC50_Calculation Cell_Culture Cell_Culture Inflammatory_Stimulation Inflammatory_Stimulation Cell_Culture->Inflammatory_Stimulation EET_Treatment EET_Treatment Inflammatory_Stimulation->EET_Treatment VCAM1_Quantification VCAM1_Quantification EET_Treatment->VCAM1_Quantification IC50_Calculation IC50_Calculation VCAM1_Quantification->IC50_Calculation

References

Assessing the Specificity of 11(S),12(R)-EET in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular activity of 11(S),12(R)-epoxyeicosatrienoic acid [11(S),12(R)-EET] with its enantiomer and other relevant compounds. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate molecules for their studies and in the development of novel therapeutics.

Introduction

Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases. They play crucial roles in regulating vascular tone, inflammation, and angiogenesis. Among the four regioisomers, 11,12-EET has garnered significant interest for its potent biological activities. However, the cellular effects of EETs can be highly specific to the particular stereoisomer. This guide focuses on the specificity of the 11(S),12(R)-EET enantiomer in key cellular assays relevant to angiogenesis and compares its performance with its counterpart, 11(R),12(S)-EET, its metabolite 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), and the effects of specific antagonists.

Comparative Analysis of Cellular Activities

The biological activity of 11,12-EET is highly dependent on its stereochemistry. Experimental evidence consistently demonstrates that 11(R),12(S)-EET is the more biologically active enantiomer in promoting cellular processes associated with angiogenesis, such as endothelial cell migration and tube formation. In contrast, 11(S),12(R)-EET and the metabolic product 11,12-DHET show little to no activity in these assays.[1][2][3]

Endothelial Cell Migration

Endothelial cell migration is a critical step in the formation of new blood vessels. The scratch-wound healing assay is a widely used method to assess this process in vitro. Studies have shown that racemic (±)-11,12-EET and the 11(R),12(S)-EET enantiomer stimulate endothelial cell migration to a similar extent as vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[2] Conversely, 11(S),12(R)-EET and 11,12-DHET are ineffective at promoting cell migration.[1][2][3] A maximal migratory response to 11(R),12(S)-EET has been observed at a concentration of 30 nM.[2]

Endothelial Cell Tube Formation

The tube formation assay on a basement membrane matrix is another key in vitro model of angiogenesis. Similar to its effects on cell migration, 11(R),12(S)-EET, along with the racemic mixture, significantly promotes the formation of capillary-like structures by endothelial cells.[1][2][3] In stark contrast, 11(S),12(R)-EET and 11,12-DHET do not induce tube formation.[1][2][3]

Specificity of Antagonists

The specificity of 11,12-EET's actions can be further elucidated through the use of specific antagonists. 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) and 11,12,20-trihydroxyeicosa-8(Z)-enoic acid (11,12,20-THE8ZE) have been shown to inhibit the pro-angiogenic effects of 11,12-EET. Both antagonists effectively prevent (±)-11,12-EET-induced endothelial cell migration and tube formation.[2][3][4][5] Notably, 11,12,20-THE8ZE is reported to be a selective antagonist for 11,12-EET-induced relaxations in bovine coronary arteries, without affecting the actions of other EET regioisomers.[5]

Quantitative Data Summary

CompoundCellular AssayCell TypeActivityConcentration / PotencyReference
11(S),12(R)-EET Endothelial Cell MigrationHuman Endothelial CellsNo significant effect-[1][2][3]
Endothelial Tube FormationHuman Endothelial CellsNo significant effect-[1][2][3]
11(R),12(S)-EET Endothelial Cell MigrationHuman Endothelial CellsStimulationMaximal response at 30 nM[2]
Endothelial Tube FormationHuman Endothelial CellsStimulation-[1][2][3]
(±)-11,12-EET Endothelial Cell MigrationHuman Endothelial CellsStimulation-[2]
Endothelial Tube FormationHuman Endothelial CellsStimulation-[2]
11,12-DHET Endothelial Cell MigrationHuman Endothelial CellsNo significant effect-[1][2][3]
Endothelial Tube FormationHuman Endothelial CellsNo significant effect-[1][2][3]
14,15-EEZE Inhibition of (±)-11,12-EET-induced Cell MigrationHuman Endothelial CellsInhibition5 µM[2]
Inhibition of (±)-11,12-EET-induced Tube FormationHuman Endothelial CellsInhibition-[2]
11,12,20-THE8ZE Inhibition of (±)-11,12-EET-induced Cell MigrationHuman Endothelial CellsInhibition5 µM[2]
Inhibition of (±)-11,12-EET-induced Tube FormationHuman Endothelial CellsInhibition-[2]

Signaling Pathways and Experimental Workflows

The pro-angiogenic effects of 11(R),12(S)-EET are mediated through a Gs protein-coupled receptor, leading to the activation of Protein Kinase A (PKA).[1][2][3] Downstream signaling involves the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), which are key regulators of endothelial cell survival, migration, and proliferation.[6][7][8]

Gs_PKA_Signaling_Pathway EET 11(R),12(S)-EET GPCR Gs-Coupled Receptor EET->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Akt Akt PKA->Akt Phosphorylates eNOS eNOS Akt->eNOS Phosphorylates Migration Cell Migration eNOS->Migration TubeFormation Tube Formation eNOS->TubeFormation

Caption: 11(R),12(S)-EET signaling pathway in endothelial cells.

The following diagram illustrates a typical experimental workflow for assessing the specificity of EETs in an endothelial cell migration assay.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Scratch Assay cluster_analysis Data Analysis Culture Culture Endothelial Cells to Confluence Starve Serum Starve Cells Culture->Starve Scratch Create Scratch Wound Starve->Scratch Treatment Treat with Compounds: - 11(S),12(R)-EET - 11(R),12(S)-EET - 11,12-DHET - Antagonists Scratch->Treatment Incubate Incubate and Acquire Images (0h, 24h) Treatment->Incubate Measure Measure Wound Area Incubate->Measure Calculate Calculate Percent Wound Closure Measure->Calculate Compare Compare Effects Calculate->Compare

Caption: Workflow for assessing endothelial cell migration.

Experimental Protocols

Endothelial Cell Migration (Scratch-Wound Healing Assay)
  • Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) in 6-well plates and culture until a confluent monolayer is formed.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 24 hours in a medium containing 0.5% fetal bovine serum (FBS).

  • Wound Creation: Create a linear scratch in the cell monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh serum-free medium containing the test compounds (e.g., 11(S),12(R)-EET, 11(R),12(S)-EET, 11,12-DHET, or antagonists) at the desired concentrations. A vehicle control (e.g., ethanol) should be included. For antagonist studies, pre-incubate the cells with the antagonist for 30 minutes before adding 11,12-EET.

  • Image Acquisition: Capture images of the scratch at time 0 and after 24 hours of incubation at 37°C and 5% CO2.

  • Data Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Area at 0h - Area at 24h) / Area at 0h] x 100.

Endothelial Cell Tube Formation Assay
  • Matrigel Coating: Thaw Matrigel Basement Membrane Matrix on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

  • Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation: Harvest HUVECs and resuspend them in a serum-free medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment and Seeding: Add the test compounds to the cell suspension and then seed 100 µL of the cell suspension onto the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 6-18 hours.

  • Image Acquisition: Capture images of the tube-like structures using a microscope.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Western Blotting for Akt and eNOS Phosphorylation
  • Cell Treatment: Culture HUVECs to near confluence and then treat with the desired compounds for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-eNOS (Ser1177), and total eNOS overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The cellular activities of 11,12-EET are highly stereospecific, with 11(R),12(S)-EET being the predominantly active enantiomer in promoting key angiogenic processes in endothelial cells. In contrast, 11(S),12(R)-EET and the metabolite 11,12-DHET are largely inactive. This specificity underscores the importance of using enantiomerically pure compounds in cellular assays to obtain clear and interpretable results. The availability of specific antagonists further allows for the precise dissection of 11,12-EET-mediated signaling pathways. This guide provides a framework for researchers to design and interpret experiments aimed at understanding the specific roles of 11,12-EET enantiomers in cellular physiology and pathophysiology.

References

Ensuring Reproducibility in 11(12)-EET Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and reagents for studying the signaling lipid mediator 11(12)-epoxyeicosatrienoic acid (11,12-EET). Ensuring the reproducibility of research findings is paramount for advancing our understanding of the physiological and pathological roles of 11,12-EET and for the development of novel therapeutics. This document outlines key considerations for experimental design, provides detailed protocols for essential assays, and compares 11,12-EET with alternative signaling molecules.

Data Presentation: Quantitative Comparison of Analytical Methods

The accurate quantification of 11,12-EET is fundamental to reproducible research. The two most common analytical techniques are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA).

FeatureLC-MS/MSELISA
Specificity High; can distinguish between EET regioisomers and stereoisomers.Variable; potential for cross-reactivity with other eicosanoids.
Sensitivity High; Limits of Quantification (LOQ) can reach low pg/mL levels.[1]Moderate to High; LOQ typically in the ng/mL range.
Accuracy High; considered the "gold standard" for quantification.[2]Can be affected by matrix effects and cross-reactivity.
Throughput Lower; sample preparation can be extensive.Higher; suitable for screening large numbers of samples.
Cost High initial instrument cost and operational expenses.Lower instrument cost and per-sample cost.
Validation Requires rigorous validation of parameters like linearity, precision, and accuracy.Commercial kits require validation for the specific sample matrix.

Comparison of 11(12)-EET with Alternative Angiogenic Factors

11,12-EET is a potent pro-angiogenic molecule. Its effects are often compared to other well-characterized angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).

Feature11(12)-EETVEGFbFGF
Mechanism of Action Primarily acts through a Gs-protein coupled receptor, leading to PKA activation and downstream signaling.[3]Binds to receptor tyrosine kinases (VEGFRs), activating multiple downstream pathways including PI3K/Akt and MAPK.[4][5]Binds to fibroblast growth factor receptors (FGFRs), activating similar pathways to VEGF.[4]
Potency Induces angiogenesis at nanomolar concentrations.[3]A potent inducer of angiogenesis, with a narrow beneficial dosage window.[5]A potent mitogen for endothelial cells that stimulates angiogenesis.[4]
Stereospecificity The 11(R),12(S)-enantiomer is more biologically active in promoting angiogenesis than the 11(S),12(R)-enantiomer.[3]Not applicable.Not applicable.
In Vivo Efficacy Has been shown to promote wound healing and angiogenesis in animal models.Widely used to induce angiogenesis in vivo, but can lead to aberrant vessel formation at high doses.[5][6]Promotes angiogenesis in vivo, but may be less effective at creating a dense vascular bed compared to VEGF in some models.[6]

Experimental Protocols

To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential.

Scratch Wound Healing Assay for Cell Migration

This assay is used to assess the effect of 11,12-EET on endothelial cell migration, a key process in angiogenesis.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Complete cell culture medium

  • Serum-free medium

  • 11,12-EET (and vehicle control, e.g., ethanol)

  • Sterile P200 pipette tips

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Protocol:

  • Seed endothelial cells in a 24-well plate and grow to 95-100% confluence.[7]

  • Create a "scratch" in the cell monolayer using a sterile P200 pipette tip.[7]

  • Gently wash the wells twice with PBS to remove detached cells.[7]

  • Replace the PBS with serum-free medium containing the desired concentration of 11,12-EET or vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.[8]

  • Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ).

Western Blot Analysis of p-Akt

This protocol is for detecting the phosphorylation of Akt at Ser473, a key downstream signaling event of 11,12-EET.

Materials:

  • Endothelial cells

  • 11,12-EET

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Culture endothelial cells to ~80% confluence and serum-starve overnight.

  • Treat cells with 11,12-EET or vehicle control for the desired time (e.g., 15-30 minutes).

  • Lyse the cells in ice-cold lysis buffer.[9]

  • Determine the protein concentration of the lysates using a BCA assay.[10]

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with the primary anti-p-Akt antibody overnight at 4°C.[9]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.[11]

  • Strip the membrane and re-probe with an anti-total Akt antibody for normalization.

Mandatory Visualizations

Signaling Pathway of 11(12)-EET in Endothelial Cells

G 11(12)-EET Signaling Pathway in Angiogenesis EET 11(R),12(S)-EET GPCR Gs-Coupled Receptor EET->GPCR binds AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Akt Akt PKA->Akt activates eNOS eNOS Akt->eNOS phosphorylates NO NO eNOS->NO produces Angiogenesis Angiogenesis (Migration, Proliferation, Tube Formation) NO->Angiogenesis

Caption: Signaling cascade initiated by 11(R),12(S)-EET leading to angiogenesis.

Experimental Workflow for Assessing 11(12)-EET Pro-Angiogenic Activity

G Workflow for 11(12)-EET Angiogenesis Assays Start Start: Culture Endothelial Cells Treat Treat with 11(12)-EET (various concentrations) Start->Treat Migration Cell Migration Assay (Scratch Wound Healing) Treat->Migration TubeFormation Tube Formation Assay (on Matrigel) Treat->TubeFormation Signaling Signaling Pathway Analysis (Western Blot for p-Akt) Treat->Signaling QuantifyMigration Quantify Wound Closure Migration->QuantifyMigration QuantifyTubes Quantify Tube Length and Branch Points TubeFormation->QuantifyTubes QuantifySignaling Quantify Protein Phosphorylation Signaling->QuantifySignaling Analyze Data Analysis and Comparison QuantifyMigration->Analyze QuantifyTubes->Analyze QuantifySignaling->Analyze

References

A Comparative Guide to 11,12-EET and Other Endothelium-Derived Hyperpolarizing Factors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 11,12-Epoxyeicosatrienoic Acid (11,12-EET) with other key endothelium-derived hyperpolarizing factors (EDHFs). The information presented is supported by experimental data to aid in the understanding and investigation of vascular tone regulation.

Introduction to Endothelium-Derived Hyperpolarizing Factors (EDHFs)

The vascular endothelium orchestrates blood flow and pressure by releasing signaling molecules that act on the underlying vascular smooth muscle cells (VSMCs). Beyond the well-characterized vasodilators nitric oxide (NO) and prostacyclin (PGI₂), a third pathway, known as endothelium-dependent hyperpolarization (EDH), plays a crucial role, particularly in smaller resistance arteries. EDH involves the hyperpolarization (increase in negative charge) of VSMC membranes, which closes voltage-gated Ca²⁺ channels, reduces intracellular calcium concentration, and leads to vasorelaxation.

The term "EDHF" does not refer to a single molecule but rather to a diverse group of compounds and mechanisms that cause this hyperpolarization. Among the most studied candidates are the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases. This guide focuses on 11,12-EET, a prominent EET regioisomer, and compares its function and efficacy against other proposed EDHFs.

Comparative Analysis of EDHF Mechanisms

The identity and primary role of EDHF can vary significantly depending on the vascular bed and species. The main contributors to endothelium-dependent hyperpolarization are EETs, potassium ions (K⁺), hydrogen peroxide (H₂O₂), and the direct electrical coupling between endothelial cells and VSMCs via myoendothelial gap junctions (MEGJs).

Epoxyeicosatrienoic Acids (EETs)

EETs, including 11,12-EET, are synthesized in endothelial cells in response to stimuli like bradykinin (B550075) and shear stress. They are then released and act on VSMCs to induce hyperpolarization. In the human internal mammary artery, 11,12-EET has been identified as the primary EDHF, accounting for approximately 40% of the total endothelium-dependent relaxation.

Mechanism of Action: 11,12-EET primarily activates large-conductance calcium-activated potassium (BKCa) channels on VSMCs. This activation is often mediated by a G-protein coupled mechanism. The opening of BKCa channels allows an efflux of K⁺ ions, leading to membrane hyperpolarization and relaxation. In some vascular beds, EETs can also activate ATP-sensitive K⁺ (KATP) channels.

Potassium Ions (K⁺)

A fundamental EDHF mechanism involves the efflux of K⁺ ions from endothelial cells into the confined space between the endothelium and the VSMCs.

Mechanism of Action: Agonists like acetylcholine (B1216132) stimulate the opening of small- (SKCa) and intermediate-conductance (IKCa) calcium-activated potassium channels on the endothelial cells. The resulting efflux raises the local extracellular K⁺ concentration by 5-10 mM. This localized increase in K⁺ activates the Na⁺/K⁺-ATPase pump and inwardly rectifying K⁺ (KIR) channels on the adjacent VSMCs, causing their hyperpolarization.

Hydrogen Peroxide (H₂O₂)

H₂O₂ is another proposed EDHF, particularly in human coronary microvessels.

Mechanism of Action: The precise mechanism is still under investigation, but H₂O₂ is known to activate potassium channels on VSMCs, leading to hyperpolarization. It is thought to be a significant contributor to flow-induced dilation in some vascular beds.

Myoendothelial Gap Junctions (MEGJs)

This mechanism does not involve a diffusible factor but rather the direct transmission of electrical signals.

Mechanism of Action: Endothelial cells and VSMCs are physically connected by MEGJs. When endothelial cells are hyperpolarized by the opening of their SKCa and IKCa channels, the hyperpolarizing current can pass directly to the connected VSMCs, causing them to hyperpolarize as well.

Quantitative Performance Comparison

The following table summarizes key quantitative data comparing the effects of different EET regioisomers and their metabolites. Data for other EDHFs like K⁺ are presented descriptively as their action is concentration-dependent in a localized microenvironment.

FactorVascular BedSpeciesEndpointValueCitation
11,12-EET Coronary Smooth MuscleBovineHyperpolarization-37 mV to -59 mV
Coronary ArteryBovineRelaxation (EC₅₀)~1.0 µM
Human Coronary ArteriolesHumanMax Dilation (@10 µM)67 ± 6%
Mesenteric ArteryRatKATP Channel Activation (EC₅₀)87 nM
8,9-EET Human Coronary ArteriolesHumanMax Dilation (@10 µM)67 ± 7%
14,15-EET Human Coronary ArteriolesHumanMax Dilation (@10 µM)45 ± 5%
11,12-DHET Human Coronary ArteriolesHumanMax Dilation (@10 µM)73 ± 2%
Renal ArteriolesRatRelaxationInactive
14,15-DHET Bovine Coronary ArteryBovineRelaxation Potency5-fold less potent than 14,15-EET
Potassium (K⁺) Various Resistance ArteriesRatHyperpolarizationEffective at 5-10 mM increase

Note: DHETs (dihydroxyeicosatrienoic acids) are metabolites of EETs formed by soluble epoxide hydrolase (sEH). Their activity varies, with 11,12-DHET showing equipotent or greater activity than 11,12-EET in some human vessels, but inactivation in others.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions is key to understanding EDHF signaling. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental setup.

Signaling Pathways

G cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell (VSMC) Stimuli Agonists (Bradykinin) Shear Stress PLA2 Phospholipase A₂ (PLA₂) Stimuli->PLA2 Activates AA Arachidonic Acid (AA) PLA2->AA Releases from membrane CYP2C_2J CYP Epoxygenase (CYP2C/2J) AA->CYP2C_2J Metabolized by EET_11_12 11,12-EET CYP2C_2J->EET_11_12 Synthesizes GPCR G-Protein Coupled Receptor (GPCR) EET_11_12->GPCR Binds to Gs Gαs GPCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates BKCa BKCa Channel PKA->BKCa Phosphorylates & Activates K_efflux K⁺ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization Relaxation Vasorelaxation Hyperpolarization->Relaxation Leads to K_efflux->Hyperpolarization

Caption: Signaling pathway of 11,12-EET leading to vasorelaxation.

G cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell (VSMC) Stimuli Agonist (e.g., Acetylcholine) Ca_increase ↑ [Ca²⁺]i Stimuli->Ca_increase SKCa_IKCa SKCa & IKCa Channels Ca_increase->SKCa_IKCa Activate EETs EETs Ca_increase->EETs Stimulates Synthesis H2O2 H₂O₂ Ca_increase->H2O2 Stimulates Synthesis EC_Hyperpol Endothelial Hyperpolarization SKCa_IKCa->EC_Hyperpol Cause K_ion K⁺ Ion SKCa_IKCa->K_ion Efflux MEGJ Myoendothelial Gap Junction EC_Hyperpol->MEGJ Spreads via NaK_ATPase Na⁺/K⁺-ATPase K_ion->NaK_ATPase Activates KIR KIR Channel K_ion->KIR Activates BKCa BKCa Channel EETs->BKCa Activates H2O2->BKCa Activates VSMC_Hyperpol VSMC Hyperpolarization MEGJ->VSMC_Hyperpol NaK_ATPase->VSMC_Hyperpol KIR->VSMC_Hyperpol BKCa->VSMC_Hyperpol

Caption: Comparative overview of major EDHF signaling mechanisms.

Experimental Workflow

G cluster_prep Vessel Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Harvest Harvest Artery (e.g., Human IMA) Isolate Isolate & Clean Artery Segment Harvest->Isolate Mount Mount in Myograph Isolate->Mount Equilibrate Equilibrate in Buffer (37°C, gassed with 95% O₂/5% CO₂) Mount->Equilibrate Inhibit Add NOS/COX Inhibitors (L-NAME, Indomethacin) Equilibrate->Inhibit Precontract Pre-contract Vessel (e.g., Phenylephrine) Inhibit->Precontract Add_Agent Cumulative Addition of EDHF Agent Precontract->Add_Agent Record Record Isometric Tension or Membrane Potential Add_Agent->Record Analyze Generate Dose-Response Curve Calculate EC₅₀ / Max Relaxation Record->Analyze

Caption: General experimental workflow for vascular reactivity studies.

Detailed Experimental Protocols

Vascular Reactivity Assessment Using Wire Myography

This protocol is used to measure the contractile and relaxant responses of isolated small arteries.

  • Vessel Isolation: Human or animal arteries (e.g., internal mammary artery, coronary arteriole) are carefully dissected in cold, oxygenated physiological salt solution (PSS). Surrounding connective and adipose tissue is removed under a dissection microscope. A small ring segment (approx. 2 mm in length) is cut.

  • Mounting: Two fine tungsten wires (25-40 µm diameter) are guided through the lumen of the arterial ring. One wire is fixed to a stationary support, and the other is attached to a force transducer within an organ bath chamber of a wire myograph system.

  • Equilibration: The chamber is filled with PSS, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂ to maintain a pH of ~7.4. The vessel is allowed to equilibrate for 30-60 minutes under a standardized passive tension.

  • Viability and Endothelial Function Check: The vessel's viability is tested by inducing contraction with a high-potassium solution (KPSS) or a pharmacological agonist like Phenylephrine or U46619. Endothelial integrity is confirmed by observing relaxation in response to an endothelium-dependent vasodilator (e.g., acetylcholine or bradykinin) after pre-contraction.

  • EDHF Response Measurement: To isolate EDHF-mediated responses, inhibitors of nitric oxide synthase (e.g., L-NAME, 100 µM) and cyclooxygenase (e.g., Indomethacin, 10 µM) are added to the bath. After a stable pre-contraction is achieved, cumulative concentrations of the test substance (e.g., 11,12-EET) are added, and the resulting relaxation is recorded.

  • Data Analysis: Relaxation is expressed as a percentage reversal of the pre-contraction tone. Dose-response curves are plotted, from which potency (EC₅₀) and maximal efficacy (Emax) can be calculated.

Membrane Potential Measurement with Microelectrodes

This protocol directly measures the hyperpolarization of VSMCs.

  • Vessel Preparation: An artery segment is dissected and opened longitudinally. It is then pinned, with the endothelial layer facing upwards, in a specialized organ bath chamber superfused with warmed, oxygenated PSS.

  • Cell Impalement: Sharp glass microelectrodes (tip resistance 40-80 MΩ) filled with 3 M KCl are used. Under microscopic guidance, a microelectrode is advanced to impale a vascular smooth muscle cell. A successful impalement is characterized by a sharp drop in voltage to a stable negative value (typically -50 to -70 mV).

  • Recording: The resting membrane potential is recorded. The superfusion solution is then switched to one containing the agonist or EDHF of interest (e.g., 11,12-EET, 100 nM).

  • Data Analysis: The change in membrane potential (hyperpolarization) is measured as the difference between the peak negative potential after stimulation and the initial resting potential.

Conclusion

11,12-EET is a potent and physiologically significant EDHF, particularly in the human coronary and internal mammary circulation, where it acts primarily by activating BKCa channels on vascular smooth muscle cells. However, the broader concept of EDHF is multifaceted and context-dependent. The overall endothelium-dependent hyperpolarization in any given vascular bed is often the result of a combination of mechanisms, including the release of various EET regioisomers, localized changes in potassium ion concentration, and direct electrical communication through myoendothelial gap junctions. Understanding the relative contribution of 11,12-EET versus other EDHFs is critical for developing targeted therapeutic strategies for cardiovascular diseases characterized by endothelial dysfunction.

A Comparative Guide to the Analytical Validation of Synthetic 11,12-Epoxyeicosatrienoic Acid (11,12-EET)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of synthetic 11,12(R)-epoxyeicosatrienoic acid (11,12-EET), a critical lipid signaling molecule involved in cardiovascular and inflammatory responses. We present a detailed overview of techniques for assessing the purity and confirming the identity of synthetic 11,12-EET, with supporting data and experimental protocols to aid researchers in selecting the most appropriate methods for their specific needs.

Introduction to 11,12-EET

11,12-EET is a regioisomer of epoxyeicosatrienoic acid, produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1] It is a potent signaling lipid that exerts various biological effects, including vasodilation, anti-inflammatory actions, and promotion of angiogenesis.[2][3] The biological activity of 11,12-EET is often stereospecific, with the 11(R),12(S)-enantiomer demonstrating distinct signaling properties.[2] Given its therapeutic potential, the accurate analytical validation of synthetic 11,12-EET is paramount for research and drug development. This involves rigorous assessment of its purity to exclude contaminants that may interfere with biological assays and unequivocal confirmation of its chemical identity.

Purity Assessment: A Comparative Analysis

The purity of synthetic 11,12-EET is a critical parameter to ensure the reliability of experimental results. Various analytical techniques can be employed for this purpose, each with its own advantages and limitations. Commercial synthetic (±)11(12)-EET is typically available with a purity of ≥95%.[1]

Table 1: Comparison of Analytical Methods for Purity Assessment of 11,12-EET

Analytical MethodPrincipleTypical Purity AchievedLimit of Detection (LOD) / Limit of Quantification (LOQ)Precision (Intra- and Inter-assay Variation)Accuracy/Recovery
HPLC-UV Separation based on polarity, detection by UV absorbance.>95%Method dependent, generally in the ng range.GoodGood
LC-MS/MS Separation by liquid chromatography coupled with highly sensitive and selective mass spectrometric detection.>98%LOD: 100 fg on-column; LOQ: 0.5 ng/mL.[4][5]1.6 to 13.2%.[5]95.2–118%.[6]
GC-MS Separation of volatile derivatives by gas chromatography with mass spectrometric detection.>99%Picogram per milliliter level.[7]HighHigh
Quantitative NMR (qNMR) Quantification based on the integrated signal intensity of specific protons relative to a certified reference material.Can determine absolute purity.µg to mg range.HighHigh

Identity Confirmation: Ensuring Structural Integrity

Confirming the chemical identity of synthetic 11,12-EET is crucial to ensure that the correct molecule is being studied. This is typically achieved through a combination of spectroscopic techniques.

Table 2: Comparison of Analytical Methods for Identity Confirmation of 11,12-EET

Analytical MethodPrincipleInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions with high accuracy.Confirms the elemental composition and provides information on the molecular weight with high precision.
Chiral Liquid Chromatography Separates enantiomers based on their differential interaction with a chiral stationary phase.Confirms the presence of the specific 11S(12R)-EET enantiomer.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC-UV

This protocol outlines a general procedure for the purity assessment of synthetic 11,12-EET using High-Performance Liquid Chromatography with UV detection.

1. Sample Preparation:

  • Dissolve a precisely weighed amount of synthetic 11,12-EET in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Further dilute the stock solution to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% acetic acid) is commonly used.

  • Flow Rate: 1 mL/min.

  • Detection: UV detector set at 205 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak corresponding to 11,12-EET in the chromatogram.

Protocol 2: Identity Confirmation by ¹H and ¹³C NMR Spectroscopy

This protocol describes the general procedure for acquiring and interpreting NMR spectra to confirm the identity of synthetic 11,12-EET.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthetic 11,12-EET in a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in an NMR tube.

2. NMR Spectroscopy:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Standard 1D experiments (¹H and proton-decoupled ¹³C) are typically sufficient for identity confirmation. 2D NMR experiments like COSY and HSQC can provide further structural confirmation.

3. Spectral Interpretation:

  • Compare the observed chemical shifts and coupling constants with known values for 11,12-EET. The chemical structure of 11,12-epoxyeicosatrienoic acid can be found in public databases such as PubChem (CID 5353269).[8]

Protocol 3: Chiral Separation of 11,12-EET Enantiomers by HPLC

This protocol is for the separation of the 11(S),12(R) and 11(R),12(S) enantiomers of 11,12-EET.

1. Sample Preparation:

  • Prepare a solution of the racemic 11,12-EET in the mobile phase.

2. Chiral HPLC Conditions:

  • Column: A chiral stationary phase column, such as a Chiralcel OD column, is required.[2]

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol, is typically used.

  • Flow Rate: As recommended by the column manufacturer.

  • Detection: UV detector at an appropriate wavelength.

3. Data Analysis:

  • The two enantiomers will appear as separate peaks in the chromatogram, allowing for their individual quantification.

Visualizing the Analytical Workflow and Biological Significance

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for analytical validation and the signaling pathway of 11,12-EET.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation cluster_purity_methods Purity Methods cluster_identity_methods Identity Methods Synthesis Chemical Synthesis of 11,12-EET Purification Purification (e.g., Flash Chromatography) Synthesis->Purification Purity Purity Assessment Purification->Purity Identity Identity Confirmation Purification->Identity HPLC_UV HPLC-UV Purity->HPLC_UV LC_MS LC-MS/MS Purity->LC_MS GC_MS GC-MS Purity->GC_MS qNMR qNMR Purity->qNMR NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR HRMS High-Resolution MS Identity->HRMS Chiral Chiral LC Identity->Chiral Final Validated Synthetic 11,12-EET qNMR->Final Chiral->Final

Caption: Experimental workflow for the synthesis and analytical validation of 11,12-EET.

Signaling_Pathway EET 11(R),12(S)-EET GPCR Gs-Coupled Receptor EET->GPCR Binds to G_protein Gs Protein GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) PKA->Cellular_Response Phosphorylates targets leading to

References

functional comparison of 11S(12R)-EET and its metabolite 11,12-dihydroxyeicosatrienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive functional comparison of 11,12-epoxyeicosatrienoic acid (11,12-EET) and its primary metabolite, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET). This objective analysis, supported by experimental data, aims to elucidate the distinct and overlapping biological activities of these two lipid signaling molecules, offering valuable insights for research and therapeutic development.

Introduction

11,12-EET is a regioisomer of epoxyeicosatrienoic acids (EETs), which are products of arachidonic acid metabolism by cytochrome P450 (CYP) epoxygenases.[1][2] EETs are known for their potent biological effects, including vasodilation and anti-inflammatory actions.[1][2] The biological activity of 11,12-EET is primarily terminated through its rapid hydrolysis into 11,12-DHET by the enzyme soluble epoxide hydrolase (sEH).[2][3] While 11,12-DHET has often been considered a less active or inactive metabolite, emerging evidence suggests it may retain or exhibit distinct biological functions in specific contexts.[4][5][6] Understanding the functional differences and similarities between 11,12-EET and 11,12-DHET is crucial for developing therapeutic strategies that target the EET pathway, such as sEH inhibitors.[2][7]

Key Functional Comparisons

The primary functional differences between 11,12-EET and 11,12-DHET lie in their efficacy in vasodilation, anti-inflammatory responses, and angiogenic potential.

Vasodilation

11,12-EET is a well-established vasodilator.[1][8] Its mechanism of action often involves the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1][5] In contrast, the vasodilatory effect of 11,12-DHET appears to be context-dependent. Some studies report it to be inactive[9], while others have found it to be a potent vasodilator, in some cases equipotent to 11,12-EET.[4][5][6]

Anti-inflammatory Effects

11,12-EET generally exhibits significant anti-inflammatory properties.[1][2][10] It can inhibit the nuclear translocation of NF-κB, a key transcription factor in the inflammatory response, and reduce the expression of adhesion molecules.[10] In contrast, 11,12-DHET is reported to have dramatically reduced[2] or little anti-inflammatory effect.[11]

Angiogenesis

In the context of new blood vessel formation, 11,12-EET has been shown to stimulate endothelial cell migration and tube formation, key processes in angiogenesis. Conversely, 11,12-DHET was found to be ineffective in promoting these angiogenic processes.[1]

Data Presentation

Quantitative Comparison of Vasodilatory Effects
AgonistVascular BedPre-constrictorMaximum Relaxation (%)Reference
11,12-EET Porcine Coronary ArteryU46619~64% at 5 µmol/L[4]
11,12-DHET Porcine Coronary ArteryU46619~77% at 5 µmol/L[4]
11,12-EET Human Coronary ArteriolesEndothelin-1~67% at 10 µmol/l[5]
11,12-DHET Human Coronary ArteriolesEndothelin-1~73% at 10 µmol/l[6]
Comparison of Angiogenic and Anti-inflammatory Activity
Functional Assay11,12-EET11,12-DHETReference
Endothelial Cell MigrationStimulatoryNo effect[1]
Endothelial Tube FormationStimulatoryNo effect[1]
TNFα-induced VCAM-1 ExpressionInhibitory (0.1-1 nM)No effect[11]

Signaling Pathways

The signaling mechanisms of 11,12-EET are multifaceted and can vary by cell type and vascular bed. A key pathway involves its interaction with a putative Gs-coupled receptor, leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects.

11_12_EET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 11_12_EET 11,12-EET GPCR Putative Gs-coupled Receptor 11_12_EET->GPCR TRPV4 TRPV4 Channel 11_12_EET->TRPV4 Activates Gs Gs Protein GPCR->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Generates BKCa BKCa Channel Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ efflux TRPV4->Hyperpolarization Ca2+ influx -> KCa activation Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->BKCa Phosphorylates/ Activates Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: Signaling pathway of 11,12-EET leading to vasodilation.

The conversion of 11,12-EET to 11,12-DHET by soluble epoxide hydrolase represents a critical metabolic pathway that modulates the biological activity of EETs.

Metabolism_of_11_12_EET Arachidonic_Acid Arachidonic Acid 11_12_EET 11,12-EET (Biologically Active) Arachidonic_Acid->11_12_EET Metabolism by CYP_Epoxygenase CYP Epoxygenase CYP_Epoxygenase->11_12_EET 11_12_DHET 11,12-DHET (Generally Less Active) 11_12_EET->11_12_DHET Hydrolysis by sEH Soluble Epoxide Hydrolase (sEH) sEH->11_12_DHET

Caption: Metabolic conversion of 11,12-EET to 11,12-DHET.

Experimental Protocols

Vascular Reactivity Studies (Isometric Tension)

A detailed methodology for assessing the vasoactive properties of 11,12-EET and 11,12-DHET typically involves the following steps:

  • Tissue Preparation: Isolation of arterial rings (e.g., coronary, mesenteric) from a suitable animal model. The endothelium may be mechanically removed in some rings to assess endothelium-dependent versus -independent effects.

  • Mounting: Arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Tension Measurement: Changes in isometric tension are recorded using a force transducer.

  • Pre-constriction: Once a stable baseline tension is achieved, the arterial rings are sub-maximally contracted with a vasoconstrictor agent such as U46619 (a thromboxane (B8750289) A2 mimetic) or endothelin-1.[4][5]

  • Cumulative Concentration-Response: Cumulative concentrations of 11,12-EET or 11,12-DHET are added to the organ bath, and the resulting relaxation is recorded.

  • Data Analysis: Relaxation is typically expressed as a percentage of the pre-constriction induced by the vasoconstrictor.

Vascular_Reactivity_Workflow Isolate_Artery 1. Isolate Arterial Rings Mount_in_Bath 2. Mount in Organ Bath Isolate_Artery->Mount_in_Bath Equilibrate 3. Equilibrate and Record Baseline Tension Mount_in_Bath->Equilibrate Pre-constrict 4. Pre-constrict with Vasoconstrictor Equilibrate->Pre-constrict Add_Agonist 5. Add Cumulative Doses of 11,12-EET or 11,12-DHET Pre-constrict->Add_Agonist Record_Relaxation 6. Record Relaxation Response Add_Agonist->Record_Relaxation Analyze_Data 7. Analyze and Plot Concentration-Response Curve Record_Relaxation->Analyze_Data

Caption: Experimental workflow for vascular reactivity studies.

Endothelial Cell Migration Assay (Scratch-Wound Assay)

This assay is used to evaluate the effect of 11,12-EET and 11,12-DHET on endothelial cell migration, a key component of angiogenesis.

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in a multi-well plate.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or cell-free area in the confluent monolayer.

  • Treatment: The cells are then incubated with either vehicle control, 11,12-EET, or 11,12-DHET.

  • Imaging: The wound area is imaged at the beginning of the experiment and after a set time period (e.g., 18 hours).

  • Quantification: The extent of cell migration into the wound area is quantified by measuring the change in the cell-free area over time.

Conclusion

The functional comparison of 11,12-EET and its metabolite 11,12-DHET reveals a complex relationship where biological activity is significantly modulated by metabolism. While 11,12-EET is a potent mediator of vasodilation and exhibits significant anti-inflammatory and pro-angiogenic properties, its hydrolysis to 11,12-DHET by sEH generally attenuates these effects. However, it is crucial to note that 11,12-DHET can retain substantial vasodilatory activity in certain vascular beds, challenging the long-held view of it being an inactive metabolite.

For researchers and drug development professionals, these findings underscore the importance of considering the metabolic fate of EETs when investigating their physiological roles and therapeutic potential. Targeting sEH to enhance the levels of 11,12-EET remains a promising strategy for conditions characterized by vasoconstriction and inflammation. However, the potential for 11,12-DHET to exert its own biological effects warrants further investigation and should be considered in the overall assessment of sEH inhibition as a therapeutic approach.

References

A Guide to the Comparative Potency of EET Enantiomers: Statistical Methods and Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epoxyeicosatrienoic acids (EETs), signaling molecules derived from arachidonic acid, exhibit a wide range of biological activities, including vasodilation, anti-inflammation, and angiogenesis. As chiral molecules, EETs exist as enantiomeric pairs for each of their four regioisomers (14,15-EET, 11,12-EET, 8,9-EET, and 5,6-EET). These enantiomers can display distinct potencies and efficacies, making the stereospecificity of their actions a critical consideration in research and therapeutic development. This guide provides a comprehensive comparison of the statistical methods used to evaluate the potency of EET enantiomers, supported by experimental data and detailed protocols.

Data Presentation: Comparative Potency of EET Enantiomers

The potency of EET enantiomers is most commonly quantified by determining their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in various biological assays. The following tables summarize the available quantitative data for the vasodilatory, anti-inflammatory, and pro-angiogenic effects of different EET enantiomers.

Vasodilatory Effects

The vasodilatory properties of EET enantiomers are typically assessed by measuring the relaxation of pre-constricted blood vessels.

EET EnantiomerVessel TypeSpeciesEC50 (pM)Reference
14,15-EET
14(S),15(R)-EETCanine Coronary ArteriolesDog4 ± 2
14(R),15(S)-EETCanine Coronary ArteriolesDog14 ± 8
14(S),15(R)-EETPorcine Coronary ArteriolesPig3 ± 1
14(R),15(S)-EETPorcine Coronary ArteriolesPig7 ± 5
11,12-EET
11(S),12(R)-EETCanine Coronary ArteriolesDog64 ± 37
11(R),12(S)-EETCanine Coronary ArteriolesDog10 ± 10
11(S),12(R)-EETPorcine Coronary ArteriolesPig30 ± 8
11(R),12(S)-EETPorcine Coronary ArteriolesPig6 ± 3
8,9-EET
8(S),9(R)-EETCanine Coronary ArteriolesDog121 ± 102
8(R),9(S)-EETCanine Coronary ArteriolesDog15 ± 10
8(S),9(R)-EETPorcine Coronary ArteriolesPig21 ± 13
8(R),9(S)-EETPorcine Coronary ArteriolesPig24 ± 12
Anti-Inflammatory Effects

The anti-inflammatory activity of EETs is often evaluated by their ability to inhibit the activation of pro-inflammatory signaling pathways, such as NF-κB.

EET Enantiomer/RegioisomerAssayCell TypeIC50/EffectReference
8,9-EETInhibition of NF-κB p65 nuclear translocationMouse B cells1 µM inhibited LPS-induced translocation[1]
11,12-EET & 14,15-EETReduction of oxidized LDL-related inflammationVasculatureSuppressed LOX-1 receptor upregulation and NF-κB activation[1]
Pro-Angiogenic Effects

The pro-angiogenic potential of EET enantiomers is assessed through assays that measure endothelial cell migration and the formation of tube-like structures.

EET EnantiomerAssayCell TypeObservationReference
11(R),12(S)-EETEndothelial Cell Migration & Tube FormationHuman Endothelial CellsStimulated migration and tube formation[2]
11(S),12(R)-EETEndothelial Cell Migration & Tube FormationHuman Endothelial CellsNo significant effect[2]

Note: Quantitative EC50 values for these angiogenic effects were not specified in the cited study.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of EET enantiomer potency. Below are protocols for key experiments.

Measurement of Vasodilation in Isolated Coronary Arterioles

This protocol describes the measurement of vascular reactivity in isolated small arteries using a pressure myograph system.

Materials:

  • Isolated coronary arterioles

  • Physiological salt solution (PSS)

  • Agonist for pre-constriction (e.g., U46619, a thromboxane (B8750289) A2 mimetic)

  • EET enantiomers of interest

  • Pressure myograph chamber

  • Inverted microscope with a camera and video micrometer

Procedure:

  • Vessel Isolation and Mounting:

    • Isolate coronary arterioles from the heart tissue and carefully cannulate them onto two glass micropipettes in the pressure myograph chamber filled with PSS.

    • Secure the vessel onto the pipettes with sutures.

  • Equilibration:

    • Pressurize the vessel to a physiological pressure (e.g., 60 mmHg) and allow it to equilibrate for approximately 1 hour at 37°C, while continuously superfusing with aerated (95% O2, 5% CO2) PSS.

  • Viability Check:

    • Assess the vessel's viability by challenging it with a high potassium solution (e.g., 80 mM KCl) to induce constriction.

    • Test for endothelium-dependent relaxation by pre-constricting the vessel with an agonist (e.g., U46619) and then applying an endothelium-dependent vasodilator (e.g., bradykinin (B550075) or acetylcholine).

  • Concentration-Response Curve:

    • Pre-constrict the vessel to approximately 50-70% of its baseline diameter with the chosen agonist.

    • Once a stable constriction is achieved, add the EET enantiomers in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 1 pM to 100 nM).

    • Record the vessel diameter at each concentration after it has stabilized.

  • Data Analysis:

    • Calculate the percentage of relaxation at each EET concentration relative to the pre-constricted diameter.

    • Plot the concentration-response curve and determine the EC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Intracellular Calcium Mobilization Assay using Fura-2 AM

This protocol outlines the measurement of intracellular calcium concentration ([Ca2+]i) in response to EET enantiomers using the ratiometric fluorescent indicator Fura-2 AM.[3][4]

Materials:

  • Cultured cells (e.g., endothelial cells, smooth muscle cells)

  • Fura-2 AM fluorescent dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • EET enantiomers of interest

  • Fluorescence plate reader with dual-wavelength excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBS.

    • Wash the cells with HBS and then incubate them with the loading buffer for 30-60 minutes at 37°C in the dark.

  • De-esterification:

    • After loading, wash the cells with HBS to remove extracellular dye and incubate for another 30 minutes to allow for complete de-esterification of the Fura-2 AM to its active form, Fura-2.

  • Measurement of Calcium Response:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading by exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Add the EET enantiomer at the desired concentration to the wells.

    • Immediately begin recording the fluorescence intensity at both excitation wavelengths for a set period.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

    • Determine the peak response and the area under the curve to quantify the potency of the EET enantiomer.

Endothelial Cell Tube Formation Assay

This assay assesses the pro-angiogenic activity of EET enantiomers by measuring the formation of capillary-like structures by endothelial cells.[5][6][7][8]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

  • Endothelial cell growth medium

  • Basement membrane matrix (e.g., Matrigel)

  • EET enantiomers of interest

  • 24-well plates

  • Inverted microscope with a camera

Procedure:

  • Plate Coating:

    • Thaw the basement membrane matrix on ice and coat the wells of a 24-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding:

    • Harvest the endothelial cells and resuspend them in a small volume of serum-free medium containing the EET enantiomer to be tested.

    • Seed the cells onto the solidified matrix at an appropriate density.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification:

    • Visualize the formation of tube-like structures using an inverted microscope.

    • Capture images of the networks formed in each well.

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

  • Data Analysis:

    • Compare the quantitative parameters of tube formation in the presence of different EET enantiomers to a vehicle control.

Signaling Pathways

EETs exert their effects through various signaling pathways. The activation of these pathways can be enantiomer-specific.

G-Protein Coupled Receptor (GPCR) Signaling

Many of the effects of EETs, particularly vasodilation, are initiated by their interaction with G-protein coupled receptors (GPCRs) on the cell surface.[2][9][10] For instance, 11,12-EET is known to activate a Gs-coupled receptor.[2]

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EET EET Enantiomer GPCR GPCR EET->GPCR Binding G_protein Gαsβγ GPCR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_alpha_GTP Gαs-GTP G_protein->G_alpha_GTP G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_GTP->AC Activation PKA PKA cAMP->PKA Activation Downstream Downstream Effectors (e.g., Ion Channels, Transcription Factors) PKA->Downstream Phosphorylation

Caption: EET enantiomer binding to a Gs-protein coupled receptor (GPCR) initiates a signaling cascade.

Calcium Signaling Pathway

EETs can also induce an increase in intracellular calcium concentration, which acts as a second messenger to trigger various cellular responses.[2][10]

Calcium_Signaling EET EET Enantiomer Receptor Receptor (GPCR or other) EET->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_ER Ca²⁺ Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Release Ca_Response Ca²⁺-dependent Cellular Responses Ca_cyto->Ca_Response PKC->Ca_Response

Caption: EET-induced activation of PLC leads to IP3-mediated calcium release and cellular responses.

MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another important downstream target of EET signaling, involved in cell proliferation, differentiation, and survival.

MAPK_ERK_Signaling EET EET Enantiomer Receptor Cell Surface Receptor EET->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activation Cellular_Response Cellular Responses (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Gene Expression

Caption: EETs can activate the MAPK/ERK signaling cascade to regulate gene expression and cellular processes.

Conclusion

The biological activities of EETs are often enantiomer-specific, highlighting the importance of stereochemistry in their physiological and pathological roles. This guide provides a framework for the statistical comparison of EET enantiomer potency and details key experimental protocols for their evaluation. A thorough understanding of the distinct effects and signaling pathways of individual enantiomers is essential for the development of targeted therapeutic strategies that harness the beneficial properties of these lipid mediators. Further research is warranted to generate more comprehensive quantitative data on the comparative potency of EET enantiomers across a wider range of biological activities.

References

Validating 11,12-EET-Mediated Effects: A Comparative Guide to EET Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used epoxyeicosatrienoic acid (EET) antagonists for validating the biological effects of 11(S),12(R)-epoxyeicosatrienoic acid (11,12-EET). Here, we present their mechanisms of action, supporting experimental data, and detailed protocols for key assays.

Introduction to 11,12-EET and its Antagonism

11,12-EET, a cytochrome P450-derived metabolite of arachidonic acid, is a potent signaling lipid involved in various physiological processes, including vasodilation, angiogenesis, and anti-inflammatory responses.[1] To verify that an observed biological effect is indeed mediated by 11,12-EET, researchers employ specific antagonists to block its action. The ideal antagonist exhibits high potency and selectivity for the 11,12-EET signaling pathway. This guide focuses on three widely used antagonists: 14,15-EEZE, 11,12,20-THE8ZE, and Miconazole.

Comparison of EET Antagonists

The selection of an appropriate antagonist is critical for the accurate interpretation of experimental results. The following table summarizes the key characteristics and available quantitative data for the featured EET antagonists.

AntagonistMechanism of ActionSelectivityQuantitative DataKey Applications
14,15-EEZE Competitive antagonist at the putative EET receptor.[2]Non-selective for EET regioisomers, but often more potent against 14,15-EET.[3]- Inhibits 11,12-EET-induced vasorelaxation at 10 µM.[3]- Blocks 11,12-EET-induced endothelial cell migration and tube formation at 5 µM.[2]General purpose EET antagonist for in vitro and in vivo studies.
11,12,20-THE8ZE Selective competitive antagonist for 11,12-EET.[4][5]Selective for 11,12-EET over other EET regioisomers.[4][5]- Significantly inhibits 11,12-EET-induced vasorelaxation at 10 µM.[4]Validating effects specifically mediated by 11,12-EET.
Miconazole Competes with EETs for binding to a specific membrane site; also a cytochrome P450 inhibitor.[2]Broad spectrum, also inhibits EET synthesis.- Competed for EET antagonist binding with a Ki of 315 nM.Used to inhibit both EET action and synthesis; caution is advised due to its broad activity.

Signaling Pathways of 11,12-EET and Points of Antagonist Intervention

11,12-EET is known to activate several downstream signaling cascades, primarily through a putative Gs protein-coupled receptor. The diagram below illustrates the key pathways and indicates the points of intervention for the discussed antagonists.

11,12-EET Signaling Pathway EET 11,12-EET Receptor Putative EET Receptor (GPCR) EET->Receptor Gs Gs Protein Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates KCa KCa Channels PKA->KCa activates Akt Akt/eNOS PKA->Akt activates Vasodilation Vasodilation KCa->Vasodilation Angiogenesis Angiogenesis (Migration, Tube Formation) Akt->Angiogenesis Antagonists 14,15-EEZE 11,12,20-THE8ZE Miconazole Antagonists->Receptor inhibit

Caption: 11,12-EET signaling pathway and antagonist targets.

Experimental Workflows for Validation

A typical workflow to validate an 11,12-EET-mediated effect involves observing a biological response to 11,12-EET and then demonstrating the attenuation of this response in the presence of a specific antagonist.

Experimental Workflow cluster_0 Phase 1: Effect Observation cluster_1 Phase 2: Antagonist Validation start Biological System (e.g., Endothelial Cells) treatment Treat with 11,12-EET start->treatment observe Observe Biological Effect (e.g., Cell Migration) treatment->observe pretreat Pre-treat with EET Antagonist observe->pretreat Compare Results treat_again Treat with 11,12-EET pretreat->treat_again observe_again Observe for Attenuation of Biological Effect treat_again->observe_again

Caption: General workflow for validating 11,12-EET effects.

Key Experimental Protocols

Detailed methodologies for commonly employed assays are provided below.

Endothelial Cell Migration Assay (Scratch Wound Assay)

This assay assesses the effect of 11,12-EET on the ability of endothelial cells to migrate and close a "wound" in a cell monolayer.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Culture plates (e.g., 24-well plates)

  • Sterile pipette tips (e.g., p200)

  • Culture medium

  • 11,12-EET

  • EET antagonist (e.g., 14,15-EEZE)

  • Microscope with a camera

Protocol:

  • Seed endothelial cells in a 24-well plate and grow to confluence.

  • Create a "scratch" in the monolayer using a sterile p200 pipette tip.

  • Wash the wells with fresh medium to remove detached cells.

  • Add fresh medium containing the vehicle control, 11,12-EET alone, or 11,12-EET with the antagonist. For antagonist treatment, pre-incubate the cells with the antagonist for 30-60 minutes before adding 11,12-EET.

  • Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

  • Quantify the rate of wound closure by measuring the change in the wound area over time.

Endothelial Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.

Materials:

  • Endothelial cells

  • Basement membrane extract (e.g., Matrigel®)

  • 96-well plates

  • Culture medium

  • 11,12-EET

  • EET antagonist

  • Microscope with a camera

Protocol:

  • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Harvest endothelial cells and resuspend them in culture medium containing the vehicle control, 11,12-EET, or 11,12-EET with the antagonist.

  • Seed the cells onto the solidified matrix.

  • Incubate for 4-18 hours to allow for tube formation.

  • Capture images of the tube-like structures.

  • Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops.

Aortic Ring Vasorelaxation Assay

This ex vivo assay measures the direct effect of 11,12-EET on the contractility of isolated blood vessel segments.

Materials:

  • Isolated thoracic aorta from a rat or mouse

  • Krebs-Henseleit solution

  • Organ bath system with force transducers

  • Vasoconstrictor (e.g., phenylephrine)

  • 11,12-EET

  • EET antagonist

Protocol:

  • Isolate the thoracic aorta and cut it into 2-3 mm rings.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2/5% CO2, and maintained at 37°C.

  • Allow the rings to equilibrate under a resting tension of 1-2 g.

  • Pre-contract the aortic rings with a vasoconstrictor like phenylephrine (B352888) to a stable plateau.

  • Cumulatively add increasing concentrations of 11,12-EET to generate a concentration-response curve for vasorelaxation.

  • In a separate set of rings, pre-incubate with the EET antagonist for 30-60 minutes before pre-contraction and subsequent addition of 11,12-EET to determine the inhibitory effect of the antagonist.

  • Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction.

Conclusion

The validation of 11,12-EET-mediated effects is crucial for understanding its physiological and pathological roles. The choice of antagonist should be guided by the specific research question. For confirming the involvement of 11,12-EET specifically, the selective antagonist 11,12,20-THE8ZE is the preferred choice.[4][5] 14,15-EEZE serves as a useful, more general EET antagonist, while Miconazole can be employed when inhibition of both EET synthesis and action is desired, though its off-target effects should be considered. By employing the appropriate antagonists in well-defined experimental systems, researchers can confidently attribute biological functions to this important lipid mediator.

References

Safety Operating Guide

Personal protective equipment for handling 11S(12R)-EET

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 11S(12R)-EET

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound, an oxylipin and a metabolite of arachidonic acid.[1] The following procedures are based on best practices for handling similar lipid signaling molecules, general laboratory safety protocols for epoxy compounds, and available supplier information. A specific Safety Data Sheet (SDS) for this compound should always be consulted when available.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications & Best Practices
Eyes & Face Safety Goggles, Face ShieldANSI Z87.1-compliant safety goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a significant risk of splashes.[2]
Hands Chemical-Resistant GlovesDisposable nitrile gloves are standard for incidental contact.[2] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves like butyl rubber.[2][3] Always inspect gloves for tears or punctures before use and change them immediately after contamination.[2]
Body Laboratory CoatA flame-resistant lab coat is recommended, especially when working with flammable solvents. Ensure the coat is fully buttoned.[2] For larger quantities or increased splash risk, chemical-resistant coveralls or an apron over the lab coat are advised.[3]
Respiratory Fume Hood or RespiratorAll handling of the neat compound or volatile solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Operational Plan: Step-by-Step Handling Protocol

This section outlines a standard workflow for handling this compound from receipt to experimental use.

Pre-Handling and Preparation
  • Acquisition and Storage: Upon receipt, verify the integrity of the container. Store the compound as recommended by the supplier, typically at -20°C or -80°C, to prevent degradation.

  • Risk Assessment: Before beginning any work, perform a risk assessment for your specific experimental conditions.

  • Fume Hood Preparation: Ensure the chemical fume hood is certified and functioning correctly. Prepare all necessary equipment (e.g., vials, pipettes, solvents) and place them inside the fume hood.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above before entering the laboratory area where the compound will be handled.

Handling and Solution Preparation
  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Selection: Use appropriate solvents as recommended by the supplier or literature. Eicosanoids are often soluble in organic solvents like ethanol, methanol, or dimethylformamide (DMF).

  • Solution Preparation:

    • Perform all weighing and dilutions of the neat compound within the chemical fume hood.

    • Use calibrated pipettes and volumetric flasks for accurate measurements.

    • Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

  • Experimental Use:

    • When diluting stock solutions to working concentrations, continue to work in a fume hood.

    • Keep containers sealed when not in use to minimize evaporation and exposure.

Post-Handling and Cleanup
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Neat Compound: Unused or expired neat this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain.

    • Solutions: Solutions of this compound in organic solvents should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials:

    • Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container.

    • Solid Waste: Disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a clearly labeled hazardous waste bag or container.

  • Waste Pickup: Follow your institution's guidelines for the storage and pickup of hazardous chemical waste.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_cleanup Cleanup prep_ppe Don PPE handle_weigh Weigh/Aliquot prep_ppe->handle_weigh prep_fumehood Prepare Fume Hood prep_fumehood->prep_ppe prep_storage Retrieve from Storage prep_storage->prep_fumehood handle_dissolve Dissolve/Dilute handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment disp_liquid Liquid Waste handle_experiment->disp_liquid disp_solid Solid Waste handle_experiment->disp_solid clean_decontaminate Decontaminate Work Area disp_liquid->clean_decontaminate disp_solid->clean_decontaminate clean_ppe Doff & Dispose PPE clean_decontaminate->clean_ppe clean_wash Wash Hands clean_ppe->clean_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11S(12R)-EET
Reactant of Route 2
11S(12R)-EET

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。